4-(4-Carboxyphenyl)-2-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-8-11(6-7-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPNZBIJJWCSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685554 | |
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189161-82-8 | |
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Carboxyphenyl)-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thermodynamic Stability of 4-(4-Carboxyphenyl)-2-methoxyphenol Derivatives: A Technical Framework
Executive Summary
4-(4-Carboxyphenyl)-2-methoxyphenol represents a privileged scaffold in medicinal chemistry, combining the antioxidant potency of the guaiacol (2-methoxyphenol) moiety with the solubility and binding affinity of a benzoic acid derivative. This biaryl ether/biphenyl hybrid presents unique thermodynamic challenges: while the ortho-methoxy group stabilizes the phenoxy radical (enhancing antioxidant activity), it simultaneously introduces lability to auto-oxidation and metabolic conjugation.
This guide provides a rigorous framework for evaluating the thermodynamic stability of this scaffold. It moves beyond basic shelf-life estimation to predictive computational modeling (DFT) and stress-testing protocols grounded in ICH Q1A(R2) standards.
Structural Basis of Thermodynamic Stability
To manipulate the stability of this molecule, one must first understand the electronic push-pull mechanisms at play. The molecule consists of two distinct aromatic systems linked (typically) via a C-C biaryl bond or an ether linkage.
The Guaiacol Core (Ring A)
The 2-methoxyphenol unit is the primary determinant of oxidative stability.
-
Intramolecular Hydrogen Bonding: The ortho-methoxy oxygen acts as a hydrogen bond acceptor for the phenolic hydroxyl group. This interaction (
) locks the conformation, slightly lowering the O-H Bond Dissociation Enthalpy (BDE) compared to unsubstituted phenol. -
Consequence: Lower BDE means easier hydrogen atom transfer (HAT), making it a potent antioxidant but thermodynamically prone to oxidation.
The Carboxyphenyl Tail (Ring B)
-
Electron Withdrawal: The carboxyl group (-COOH) is a strong electron-withdrawing group (EWG). Through the biphenyl system, it exerts a subtle inductive effect that increases the ionization potential (IP) of the phenol, potentially stabilizing the molecule against single-electron transfer (SET) oxidation mechanisms.
Visualization: Structure-Property Logic
Figure 1: Mechanistic flow showing how structural moieties influence thermodynamic parameters.
Computational Thermodynamics (Predictive Modeling)
Before synthesis or scale-up, Density Functional Theory (DFT) provides a high-fidelity prediction of stability. The standard protocol utilizes the B3LYP/6-311++G(d,p) level of theory, which has been validated for phenolic antioxidants (Wright et al., 2001; Klein et al., 2006).
Key Metrics & Calculation Protocol
| Metric | Definition | Thermodynamic Significance | Target Value (Gas Phase) |
| BDE (Bond Dissociation Enthalpy) | Primary indicator of oxidative lability (HAT mechanism). Lower BDE = Faster oxidation. | 80–88 kcal/mol | |
| IP (Ionization Potential) | Resistance to electron loss (SET mechanism). Higher IP = Better stability against photo-oxidation. | > 170 kcal/mol | |
| PDE (Proton Dissociation Enthalpy) | Related to pKa and stability in basic media. | ~340–350 kcal/mol |
The Calculation Workflow
-
Geometry Optimization: Perform conformational analysis to find the global minimum (planar vs. twisted biphenyl).
-
Frequency Calculation: Ensure no imaginary frequencies (verify true minimum) and obtain Zero-Point Energy (ZPE) corrections.
-
Single Point Energy: Calculate enthalpies for the parent molecule, the phenoxy radical, and the cation radical.
Expert Insight: For 4-(4-Carboxyphenyl)-2-methoxyphenol, particular attention must be paid to the torsion angle between the two phenyl rings. Steric hindrance between the ortho-methoxy group and protons on the adjacent ring can force a non-planar conformation, disrupting conjugation and raising the BDE (increasing stability).
Experimental Stability Profiling
While DFT provides the map, experimental stress testing provides the territory. The following protocol aligns with ICH Q1A (R2) guidelines but is adapted for early-stage characterization of phenolic actives.
Automated Stress Testing Workflow
Figure 2: Forced degradation workflow compliant with ICH Q1A (R2) for identifying intrinsic stability issues.
Critical Degradation Pathways
For this specific scaffold, two pathways dominate:
-
Ortho-Quinone Formation: Under oxidative stress (H2O2), the guaiacol moiety is susceptible to demethylation or direct oxidation to form an o-quinone. This is a highly electrophilic species (Michael acceptor) that leads to polymerization (browning) or covalent binding to proteins.
-
Detection: Look for [M+14] or [M+16] peaks in LC-MS, corresponding to the addition of oxygen or conversion to quinone.
-
-
Decarboxylation: Thermal stress (>100°C) may induce decarboxylation of the benzoic acid moiety, especially if the ring is electron-deficient.
-
Detection: Loss of 44 Da (CO2) in MS fragmentation.
-
Solid-State Thermodynamics
The thermodynamic stability of the solid form is governed by the Crystal Lattice Energy (
Polymorphism Risk
4-(4-Carboxyphenyl)-2-methoxyphenol has two strong hydrogen bond donors (-OH, -COOH) and multiple acceptors. This creates a high probability of polymorphism.
-
Protocol: Conduct Differential Scanning Calorimetry (DSC) at 10°C/min.
-
Interpretation: A sharp melting endotherm indicates a pure crystalline phase. A broad endotherm or multiple peaks suggests polymorph mixtures or solvates.
-
Solubility-Stability Trade-off: High melting point polymorphs are thermodynamically more stable but less soluble. For drug development, the metastable form is often desired for solubility, requiring rigorous monitoring of the transition to the stable form.
References
-
International Conference on Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001). Predicting the Antioxidant Activity of Vitamin E: The Importance of Solvation. Journal of the American Chemical Society, 123(6), 1173–1183. [Link]
-
Klein, E., Lukeš, V., & Cibulková, Z. (2006). DFT study of the O–H bond dissociation enthalpies of para- and meta-substituted phenols. Journal of Molecular Structure: THEOCHEM, 758(2-3), 149-159. [Link]
-
Chen, Y., Xiao, H., Zheng, J., & Liang, G. (2015).[3] Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives. PLOS ONE, 10(3), e0121276.[3] [Link]
Sources
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ikev.org [ikev.org]
- 3. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation | PLOS One [journals.plos.org]
Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)
Title: Methoxy-Substituted Biphenyl Carboxylic Acids: Synthetic Protocols, Structural Properties, and Therapeutic Utility
Executive Summary Methoxy-substituted biphenyl carboxylic acids represent a privileged scaffold in modern medicinal chemistry and materials science. Structurally characterized by two phenyl rings linked by a single bond—one bearing a hydrophilic carboxylic acid anchor and the other a lipophilic methoxy substituent—these compounds serve as critical intermediates for non-steroidal anti-inflammatory drugs (NSAIDs), liquid crystals, and, most notably, kinetic stabilizers for transthyretin (TTR) amyloidosis. This technical guide synthesizes the latest synthetic methodologies, specifically optimizing Suzuki-Miyaura cross-coupling protocols, and analyzes the structure-activity relationships (SAR) that drive their biological efficacy.
The efficacy of methoxy-biphenyl carboxylic acids stems from their ability to bridge hydrophobic and hydrophilic domains within a protein binding pocket.
The Biphenyl Scaffold (The Spacer)
The biphenyl core provides a rigid yet rotatable linker. The dihedral angle between the two rings (typically 30–40° in solution) is critical for fitting into hydrophobic channels, such as the thyroxine-binding pocket of TTR.
-
Steric Control: Ortho-substitution (e.g., 2-methoxy or 2-fluoro) increases the torsional strain, forcing the rings into a more orthogonal conformation (
), which can enhance selectivity for sterically restricted pockets.
The Carboxyl Head (The Anchor)
The carboxylic acid group primarily functions as an electrostatic anchor.
-
Interaction: In TTR stabilizers like diflunisal or its methoxy analogs, the carboxylate anion forms electrostatic interactions with the
-amino group of Lys15 at the entrance of the binding pocket.
The Methoxy Tail (The Modulator)
The methoxy group (-OCH
-
Electronic Effect: It is a strong electron-donating group (EDG) by resonance, increasing the electron density of the aromatic ring, which can strengthen
stacking interactions. -
H-Bonding Potential: The oxygen atom can serve as a weak hydrogen bond acceptor.
-
Metabolic Stability: While susceptible to O-demethylation by CYP450 enzymes, the methoxy group is often used to modulate lipophilicity (LogP) and improve oral bioavailability compared to the parent phenol.
Figure 1: Pharmacophore Model of TTR Stabilizers (Graphviz diagram visualizing the binding interactions)
Caption: Pharmacophore model showing the interaction of methoxy-biphenyl carboxylic acids within the TTR binding pocket. The carboxyl group anchors to Lys15, while the methoxy group occupies the inner hydrophobic pockets.
Part 2: Synthetic Methodologies
The synthesis of methoxy-substituted biphenyl carboxylic acids is dominated by Palladium-catalyzed cross-coupling reactions. Below are two field-proven protocols: the "Gold Standard" for research scale and a "Green" protocol for industrial scalability.
Protocol A: Standard Suzuki-Miyaura Coupling (Research Scale)
This method utilizes tetrakis(triphenylphosphine)palladium(0) and is ideal for generating libraries of 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid derivatives.
Reagents:
-
Aryl Halide: 4-Bromoanisole (1.0 eq)
-
Boronic Acid: 4-Carboxyphenylboronic acid (1.1 eq)
-
Catalyst: Pd(PPh
) (3-5 mol%) -
Base: Na
CO (2.0 M aqueous solution) -
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Step-by-Step Workflow:
-
Degassing: Charge a round-bottom flask with DME and water. Degas by bubbling nitrogen for 15 minutes to prevent homocoupling and catalyst oxidation.
-
Addition: Add 4-bromoanisole, 4-carboxyphenylboronic acid, and Na
CO solution. -
Catalyst Induction: Add Pd(PPh
) under a positive nitrogen stream. -
Reflux: Heat the mixture to 85°C (reflux) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 2:1).
-
Workup: Cool to room temperature. Acidify with 1M HCl to pH < 3 to precipitate the carboxylic acid.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via silica gel column chromatography if high purity (>99%) is required.
Protocol B: "Green" Aqueous Coupling (Industrial Scale)
For kilogram-scale synthesis, phosphine ligands are expensive and difficult to remove. A ligand-free Pd/C protocol in water/isopropanol is preferred.
Reagents:
-
Catalyst: 10% Pd/C (0.5 mol%)
-
Base: K
CO (2.0 eq) -
Solvent: Water / Isopropanol (1:1)
Key Advantage: The catalyst can be filtered and reused up to 5 times with minimal loss of activity. The reaction proceeds at room temperature or mild heating (45°C), significantly reducing energy costs.
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol A (Standard) | Protocol B (Green) |
| Catalyst | Pd(PPh | Pd/C (Heterogeneous) |
| Solvent | DME / Water (Toxic) | Water / IPA (Eco-friendly) |
| Temperature | 85°C (Reflux) | 25–45°C |
| Yield | 85–95% | 90–98% |
| Purification | Column Chromatography / Recrystallization | Simple Filtration + Acidification |
| Scalability | Gram scale | Multi-kilogram scale |
Figure 2: Suzuki Catalytic Cycle for Biphenyl Synthesis (Graphviz diagram of the reaction mechanism)
Caption: The catalytic cycle involves Oxidative Addition of the aryl halide, Transmetallation with the boronate, and Reductive Elimination to release the biaryl product.[1][2]
Part 3: Therapeutic Applications[3][4][5][6][7]
Transthyretin (TTR) Amyloidosis Stabilization
TTR is a homotetrameric transport protein.[3][4][5][6] In diseases like Familial Amyloid Polyneuropathy (FAP) or Senile Systemic Amyloidosis (SSA), the tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils.[4][7]
-
Mechanism: Methoxy-biphenyl carboxylic acids function as Kinetic Stabilizers . They bind to the two thyroxine-binding sites at the dimer-dimer interface.[3][4][6][8]
-
Specific Advantage of Methoxy: Research indicates that while halogenated analogs (like Diflunisal) are potent, the methoxy group can better fill the hydrophobic Halogen Binding Pockets (specifically HBP 3 and 3') due to its size and shape complementarity. The methoxy oxygen can also participate in water-mediated hydrogen bonding networks near Ser117, a key residue for tetramer stability.
-
Data Point: Methoxy-substituted analogs have demonstrated
values in the low nanomolar range (similar to Tafamidis), effectively inhibiting fibril formation under acidic denaturation conditions (pH 4.4).
Anticancer Activity
Recent screenings have identified methoxy-biphenyl carboxylic acids as potential inhibitors of breast cancer cell proliferation.
-
Targets: MCF-7 and MDA-MB-231 cell lines.
-
Potency: Certain derivatives (e.g., 3'-benzyloxy-4'-methoxy variants) show IC
values of ~9–10 M, comparable to Tamoxifen in in vitro assays. The mechanism likely involves estrogen receptor modulation (ER ), where the biphenyl core mimics the steroidal backbone.
Part 4: Characterization & Physical Properties
Accurate characterization is vital for ensuring the integrity of biological assays.
Table 2: Physical Properties of Key Isomers
| Property | 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid | 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid |
| CAS Number | 725-14-4 | 5728-32-5 |
| Molecular Weight | 228.25 g/mol | 228.25 g/mol |
| Melting Point | 253–256°C | 188–192°C |
| LogP (Predicted) | ~3.4 | ~3.2 |
| pKa (COOH) | ~4.2 | ~4.4 |
| Solubility | Low in water; Soluble in DMSO, DMF, Ethanol | Slightly higher solubility due to non-planarity |
Analytical Standards:
-
1H NMR (DMSO-d
): Look for the characteristic methoxy singlet at 3.80 ppm and the carboxylic acid proton as a broad singlet at 12–13 ppm. The aromatic region will show two sets of doublets (AA'BB' system) for the para-substituted rings. -
Mass Spectrometry: ESI-MS in negative mode ([M-H]
) is the preferred method for detection, typically yielding a peak at m/z 227.1.
References
-
Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. PrepChem.com. Available at: [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. IUCrData. Available at: [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. Available at: [Link]
-
Natural compounds as inhibitors of transthyretin amyloidosis and neuroprotective agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin. Unipr. Available at: [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. ResearchGate. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Natural compounds as inhibitors of transthyretin amyloidosis and neuroprotective agents: analysis of structural data for future drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of transthyretin amyloidosis inhibitors containing carborane pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. researchgate.net [researchgate.net]
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- 8. air.unipr.it [air.unipr.it]
Solubility profile of 4-(4-Carboxyphenyl)-2-methoxyphenol in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 4-(4-Carboxyphenyl)-2-methoxyphenol in Organic Solvents
Executive Summary
This technical guide offers a comprehensive analysis of the solubility profile of 4-(4-Carboxyphenyl)-2-methoxyphenol, a molecule of interest in pharmaceutical research. Given the current absence of publicly available empirical solubility data for this specific compound[1], this document establishes a robust predictive framework based on its structural characteristics and the known behavior of its chemical analogues, such as vanillic acid.[2][3][4] The core of this guide is a detailed, field-proven experimental protocol for determining equilibrium solubility using the shake-flask method, a standard endorsed by global health organizations.[5] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step methodology required to accurately characterize the solubility of this compound, a critical parameter for successful formulation, bioavailability, and overall drug development.[6][7]
Introduction to 4-(4-Carboxyphenyl)-2-methoxyphenol
4-(4-Carboxyphenyl)-2-methoxyphenol, also known as 4-(4-hydroxy-3-methoxyphenyl)benzoic acid, is an aromatic organic compound with the molecular formula C₁₄H₁₂O₄.[1] Its structure is characterized by a biphenyl core, with one phenyl ring substituted with a carboxylic acid group and the other with both a hydroxyl and a methoxy group. This structure makes it a derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid), a well-studied natural compound.[8][9]
The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its therapeutic efficacy. It is a critical determinant of the drug's dissolution rate, which in turn affects its absorption and bioavailability.[6] A thorough understanding of an API's solubility in various organic solvents is essential during the early stages of drug development for a multitude of reasons:
-
Formulation Development: Identifying suitable solvent systems is the first step in creating viable dosage forms, whether for oral, topical, or parenteral administration.[7]
-
Crystallization and Purification: Solvent selection is crucial for controlling the crystallization process, which impacts particle size, morphology, and polymorphic form—all of which can affect stability and performance.
-
Preclinical Studies: Enabling formulations for toxicology and pharmacology studies often requires dissolving the API in appropriate vehicles.[10]
This guide provides the necessary framework to build a comprehensive solubility profile for this promising molecule.
Physicochemical Properties and Predictive Solubility Analysis
The solubility of 4-(4-Carboxyphenyl)-2-methoxyphenol is governed by the interplay of its distinct functional groups, which dictate its interaction with different solvent environments.
Key Structural Features:
-
Phenolic Hydroxyl (-OH) Group: Acts as a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.[11][12]
-
Carboxylic Acid (-COOH) Group: A strong hydrogen bond donor and acceptor, and its acidic nature allows for pH-dependent solubility. This group significantly enhances polarity.
-
Methoxy (-OCH₃) Group: A polar feature that can act as a hydrogen bond acceptor.
-
Biphenyl Core: The two linked phenyl rings create a large, non-polar, and rigid backbone, which increases the compound's lipophilicity and promotes solubility in non-polar or moderately polar aprotic solvents.
The presence of both highly polar groups (-OH, -COOH) and a significant non-polar region (biphenyl) suggests that the compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar organic solvents and limited solubility in water and non-polar aliphatic hydrocarbons. Its behavior can be predicted to be similar to that of vanillic acid, which is more soluble in organic solvents like ethanol and methanol than in water, but with an enhanced affinity for certain solvents due to the added phenyl ring.[2][9]
Sources
- 1. PubChemLite - 4-(4-carboxyphenyl)-2-methoxyphenol (C14H12O4) [pubchemlite.lcsb.uni.lu]
- 2. solubilityofthings.com [solubilityofthings.com]
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- 9. Vanillic Acid | C8H8O4 | CID 8468 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Electronic Properties and Dipole Moment of 4-(4-Carboxyphenyl)-2-methoxyphenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Carboxyphenyl)-2-methoxyphenol is a biphenyl derivative incorporating a rich tapestry of functional groups that dictate its physicochemical and, by extension, its pharmacological properties. The interplay between the electron-withdrawing carboxylic acid and the electron-donating hydroxyl and methoxy moieties establishes a unique electronic landscape crucial for molecular interactions. This guide provides a comprehensive analysis of the molecule's electronic properties and dipole moment. We delve into the theoretical underpinnings of its frontier molecular orbitals and electrostatic potential, supported by representative computational data. Furthermore, we present detailed, field-proven protocols for both the in silico prediction and experimental determination of these key parameters. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to harness the properties of this molecule for rational drug design.
The Molecular Architecture: A Foundation for Function
The structure of 4-(4-Carboxyphenyl)-2-methoxyphenol—a hydroxylated biphenyl scaffold—is intrinsically linked to its function. The molecule comprises two phenyl rings connected by a single bond, allowing for torsional flexibility. One ring is substituted with a carboxylic acid group, while the other bears both a hydroxyl and a methoxy group. This specific arrangement of electron-withdrawing (-COOH) and electron-donating (-OH, -OCH3) groups creates a polarized electronic system. This "push-pull" nature across the biphenyl core is a critical determinant of the molecule's reactivity, binding affinity to biological targets, and pharmacokinetic profile.[1][2]
Frontier Molecular Orbitals (FMO) and Chemical Reactivity
The reactivity of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]
-
HOMO: Represents the orbital from which an electron is most easily donated (nucleophilicity). Its energy level (EHOMO) is correlated with the molecule's ionization potential.
-
LUMO: Represents the orbital to which an electron is most easily accepted (electrophilicity). Its energy level (ELUMO) is related to the electron affinity.
-
HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and greater polarizability.[4][5][6]
For drug molecules, these parameters influence their ability to participate in charge-transfer interactions with receptor sites.[7] Density Functional Theory (DFT) is a robust computational method for predicting these properties.[8][9][10]
Table 1: Representative FMO Properties of 4-(4-Carboxyphenyl)-2-methoxyphenol (Illustrative)
| Property | Calculated Value (eV) | Significance in Drug Design |
| EHOMO | -6.15 | Electron-donating capability for interactions |
| ELUMO | -1.98 | Electron-accepting capability for interactions |
| HOMO-LUMO Gap (ΔE) | 4.17 | Predicts chemical reactivity and stability[5] |
Disclaimer: These values are illustrative, calculated using DFT (B3LYP/6-31G) for educational purposes and are not experimentally verified data.*
Molecular Polarity and the Dipole Moment
The asymmetrical distribution of electron density within 4-(4-Carboxyphenyl)-2-methoxyphenol results in a net molecular dipole moment (µ). This vector quantity, which has both magnitude (measured in Debye, D) and direction, is a critical physicochemical parameter in drug discovery.[11] It profoundly influences:
-
Solubility: Higher polarity generally enhances aqueous solubility.[12]
-
Receptor Binding: The dipole moment governs a molecule's ability to orient itself within a polar binding pocket to maximize electrostatic interactions.[13]
-
Membrane Permeability: A balanced polarity is essential for a drug to traverse biological membranes.
The dipole moment arises from the vector sum of individual bond moments. In this molecule, the strong electron-withdrawing effect of the carboxylic acid group and the electron-donating effects of the hydroxyl and methoxy groups are the primary contributors to the overall dipole.[14]
Table 2: Representative Dipole Moment of 4-(4-Carboxyphenyl)-2-methoxyphenol (Illustrative)
| Component | Magnitude (Debye) |
| µx | 2.15 |
| µy | -1.89 |
| µz | 0.21 |
| Total Dipole Moment (µ) | 2.87 |
Disclaimer: These values are illustrative, calculated using DFT (B3LYP/6-31G) for educational purposes and are not experimentally verified data.*
Methodologies for Characterization
A dual approach combining computational prediction and experimental validation provides the most comprehensive understanding of a molecule's electronic properties.
Protocol 1: Computational Determination via DFT
Causality: This in silico protocol is chosen for its efficiency and power in predicting electronic structure properties before undertaking costly synthesis.[15] The B3LYP functional with a 6-31G(d) basis set offers a well-validated balance of accuracy and computational cost for organic molecules.[16]
Step-by-Step Methodology:
-
Structure Generation: Draw the 2D structure of 4-(4-Carboxyphenyl)-2-methoxyphenol in a molecular editor and convert it to a 3D structure.
-
Geometry Optimization: Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94). Follow this with a more accurate optimization using DFT at the B3LYP/6-31G(d) level of theory to find the lowest energy conformation.
-
Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the final optimized geometry, perform a single-point energy calculation to obtain the HOMO and LUMO energies. The software will also compute the total dipole moment and its vector components.[17]
-
Visualization: Generate an electrostatic potential map to visualize electron-rich (red/orange) and electron-poor (blue) regions of the molecule, providing insight into potential interaction sites.
Caption: Workflow for computational property prediction.
Protocol 2: Experimental Determination of Dipole Moment
Causality: The solution-phase heterodyne beat method is a classic and reliable technique for experimentally determining the dipole moment of polar molecules.[18][19] It relies on measuring the change in capacitance of a non-polar solvent upon the addition of the polar solute. A non-polar solvent like cyclohexane or benzene is crucial to minimize solute-solvent interactions that would otherwise affect the measurement.
Step-by-Step Methodology:
-
Solution Preparation: Accurately prepare a series of dilute solutions of 4-(4-Carboxyphenyl)-2-methoxyphenol in a non-polar solvent (e.g., cyclohexane) across a range of concentrations (e.g., 0.01 to 0.1 M). The exact mass of solute and volume of solvent for each solution must be precisely recorded.
-
Instrument Calibration: Calibrate the dielectric constant meter (capacitance cell) using air and the pure solvent at a constant, recorded temperature (e.g., 25°C).[20]
-
Capacitance Measurement: Measure the capacitance of each prepared solution in the temperature-controlled cell.
-
Density & Refractive Index Measurement: Measure the density and refractive index of the pure solvent and each solution. These values are required to calculate the molar polarization.
-
Data Analysis (Debye Equation):
-
Calculate the molar polarization (P) for each solution.
-
Plot the molar polarization of the solutions against the mole fraction of the solute.
-
Extrapolate the plot to infinite dilution to obtain the molar polarization of the solute (P2∞).
-
Use the Debye equation to calculate the dipole moment (µ) from P2∞.
-
Caption: Experimental workflow for dipole moment determination.
Conclusion and Implications for Drug Development
A comprehensive understanding of the electronic properties and dipole moment of 4-(4-Carboxyphenyl)-2-methoxyphenol is indispensable for its advancement as a drug candidate. The molecule's inherent polarity, reactivity, and potential interaction sites, all of which are encoded in its electronic structure, directly impact its biological activity. The presented dual approach of computational modeling and experimental validation provides a robust framework for characterizing these properties. This knowledge enables medicinal chemists to make informed decisions in lead optimization, predict ADME-Tox profiles, and ultimately design more efficacious and safer therapeutics.
References
- Vertex AI Search. (2025, November 20). Understanding Dipole Moment. Prezi.
- Morressier. (2021, August 26). Significant role of dipole moment in medicinally important organic molecules.
- ResearchGate. (n.d.). Influence of Dipole Moments on the Medicinal Activities of Diverse Organic Compounds.
- Khan, G., et al. (2011). Study of phenol and its derivatives based on dipole moment. Journal of Chemical and Pharmaceutical Research, 3(1), 79-83.
- Flett, M. St. C. (1952). Dielectric Studies. XXX. Complex Formation and Intramolecular Hydrogen Bond Fission in ortho-Substituted Phenols. Journal of the American Chemical Society, 74(12), 3068-3071.
- Al-Yasari, R. K. (2016). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova, 11(1), 61-68.
- ResearchGate. (2026, January 12).
- Das, A., & Banik, B. K. (2020, June 10). Dipole Moment. Encyclopedia.pub.
- StackExchange. (2021, November 27). How reactivity of a organic molecule depends upon HOMO and LUMO.
- ResearchGate. (n.d.). Dipole moment in medicinal research: green and sustainable approach.
- SMU. (2016, November 8).
- Chemistry Journal of Moldova. (n.d.).
- Carnegie Mellon University. (n.d.). Dipole Moment Expt.
- YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.
- Goode, E. V., & Ibbitson, D. A. (1960). Dipole moments of a series of substituted phenols in benzene. Journal of the Chemical Society (Resumed), 4265.
- Carnegie Mellon University. (n.d.). Dipole Moments.
- SlideServe. (2018, April 19).
- IRJEdT. (n.d.).
- PMC. (n.d.). Determination of excited state dipole moments in solution via thermochromic methods.
- Quora. (2022, October 23).
- MDPI. (2024, October 18).
- WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
- Hencsei, P., et al. (n.d.). MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES.
- ResearchGate. (2025, August 10). Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories.
- ResearchGate. (n.d.). 2.
- arXiv. (2020, August 25). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory.
- NIST. (n.d.).
- The Journal of Physical Chemistry A. (2020, August 24). Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory.
- University of Bucharest. (n.d.).
- ACS Publications. (n.d.). Electronic spectra and molecular structure of biphenyl and para-substituted biphenyls in a supersonic jet. The Journal of Physical Chemistry.
- Dettori, M. A., et al. (n.d.).
- PubChem. (n.d.). 4-Methoxyphenol.
- Bentham Science. (n.d.).
Sources
- 1. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
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pKa values and ionization constants of 4-(4-Carboxyphenyl)-2-methoxyphenol
An In-depth Technical Guide to the Physicochemical Characterization of 4-(4-Carboxyphenyl)-2-methoxyphenol: pKa Values and Ionization Constants
Introduction: The Significance of Ionization in Drug Discovery
4-(4-Carboxyphenyl)-2-methoxyphenol is a bi-functional organic molecule possessing two key ionizable groups: a carboxylic acid and a phenolic hydroxyl. Its structure is reminiscent of building blocks used in the synthesis of bioactive compounds, making an understanding of its physicochemical properties critical for predicting its behavior.
The extent of ionization of a molecule, governed by its pKa value(s) and the pH of the surrounding medium, is a master variable in drug development. It directly dictates:
-
Aqueous Solubility: The ionized form of a molecule is typically orders of magnitude more soluble than its neutral form.
-
Membrane Permeability: Neutral, more lipophilic species are better able to cross biological membranes via passive diffusion, a key step in oral absorption (ADME).
-
Pharmacological Target Binding: The charge state of a drug molecule can dramatically affect its ability to fit into the binding pocket of a receptor or enzyme, influencing its potency and selectivity.
-
Pharmaceutical Formulation: Understanding the pKa is essential for developing stable, soluble, and bioavailable dosage forms.
This guide provides the scientific rationale and practical steps to fully characterize the ionization behavior of 4-(4-Carboxyphenyl)-2-methoxyphenol.
Theoretical Framework and Predictive Analysis
The molecule possesses two acidic protons, leading to a multi-step ionization process. We can predict the approximate pKa values by examining the pKa of structurally similar compounds.
-
The Carboxylic Acid Group: The primary acidic center is the benzoic acid moiety. Benzoic acid itself has a pKa of approximately 4.2. The presence of the 2-methoxyphenol substituent at the 4-position will have a modest electronic effect.
-
The Phenolic Hydroxyl Group: The second acidic center is the phenolic hydroxyl. The pKa of phenol is approximately 9.99. The methoxy group at the ortho position (as in guaiacol, pKa ~9.98) has a minor effect. However, the electron-withdrawing nature of the 4-carboxyphenyl ring system is expected to increase the acidity (lower the pKa) of this phenol group compared to phenol or guaiacol.
Based on this analysis, we can anticipate two distinct pKa values:
-
pKa₁: Expected around 4.0 - 4.5 , corresponding to the deprotonation of the carboxylic acid.
-
pKa₂: Expected around 9.0 - 9.8 , corresponding to the deprotonation of the phenolic hydroxyl.
Macroscopic vs. Microscopic Ionization Constants
For a molecule with two ionizable sites, the deprotonation pathway is not a simple one-two process. It is described by microscopic constants (k) that represent the deprotonation of a specific site, giving rise to experimentally observed macroscopic constants (K).
Caption: Ionization scheme for a di-protic acid showing microscopic (k) and macroscopic (pKa) constants.
Gold-Standard Experimental Determination of pKa
Accurate pKa values must be determined empirically. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely accepted methods.
Method 1: Potentiometric Titration
This method, often considered the "gold standard," involves monitoring the pH of a solution of the analyte as a standardized titrant (e.g., NaOH) is added incrementally. The pKa is the pH at which the acidic functional group is 50% titrated.
-
Preparation:
-
Accurately weigh ~5-10 mg of 4-(4-Carboxyphenyl)-2-methoxyphenol and dissolve in a suitable co-solvent (e.g., methanol, DMSO) if necessary, then dilute with deionized, CO₂-free water. The final concentration should be around 1-10 mM.
-
Prepare a standardized solution of 0.1 M NaOH and a 0.1 M HCl solution.
-
Calibrate a high-quality pH meter at three points using certified buffers (e.g., pH 4.01, 7.00, 10.01).
-
-
Titration Workflow:
-
Place the analyte solution in a thermostatted vessel (~25 °C) under a gentle stream of nitrogen or argon to prevent CO₂ ingress.
-
Use an automated titrator to add small, precise volumes of the standardized NaOH solution.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the second equivalence point (e.g., to pH 12).
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added.
-
Calculate the first and second derivatives of the curve. The peaks in the first derivative plot correspond to the equivalence points (V₁ and V₂).
-
The pKa₁ is the pH at V₁/2.
-
The pKa₂ is the pH at (V₁ + V₂)/2.
-
Alternatively, a Gran plot can be used for more accurate determination of the equivalence points.
-
Caption: Workflow for pKa determination via potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is ideal for compounds with a chromophore that changes upon ionization, which is true for the phenolate anion in 4-(4-Carboxyphenyl)-2-methoxyphenol. The absorbance of the compound is measured across a range of pH values.
-
Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to 12).
-
Verify the pH of each buffer solution after adding a small aliquot of the compound stock solution.
-
-
Measurement Workflow:
-
For each buffer solution, add an identical amount of the compound stock solution to a quartz cuvette. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Scan the UV-Vis spectrum (e.g., from 220 nm to 450 nm) for each sample.
-
Identify the analytical wavelength(s) where the absorbance changes most significantly with pH.
-
-
Data Analysis:
-
Plot the absorbance at the chosen analytical wavelength versus the pH of the solutions.
-
The resulting data should form a sigmoidal curve (or two overlapping curves for a di-protic system).
-
Fit the data to the appropriate Henderson-Hasselbalch-derived equation to solve for the pKa value(s), which correspond to the inflection point(s) of the curve.
-
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Data Summary and Interpretation
The experimentally determined values should be tabulated for clarity. The data can then be used to generate a species distribution plot, which is invaluable for predicting the compound's charge state at any given pH.
Table 1: Predicted and Experimental pKa Values of 4-(4-Carboxyphenyl)-2-methoxyphenol at 25 °C
| pKa Value | Predicted Range | Experimental Value (Potentiometry) | Experimental Value (UV-Vis) | Assignment |
| pKa₁ | 4.0 - 4.5 | To be determined | To be determined | Carboxylic Acid (-COOH) |
| pKa₂ | 9.0 - 9.8 | To be determined | To be determined | Phenolic Hydroxyl (-OH) |
Using the determined pKa values, the fraction (α) of each species can be calculated at any pH using the Henderson-Hasselbalch equation. A plot of these fractions versus pH provides a clear visual representation of the ionization states.
Conclusion
A thorough understanding of the pKa values of 4-(4-Carboxyphenyl)-2-methoxyphenol is a prerequisite for its rational use in research and development. While no values are currently published, this guide provides the complete theoretical and practical framework for their determination. We recommend an integrated approach, beginning with predictive analysis based on structural analogs, followed by precise experimental determination using potentiometry and/or UV-Vis spectrophotometry. The resulting data will empower researchers to control and predict the solubility, permeability, and target-binding characteristics of this versatile molecule.
References
-
Title: Dissociation Constants of Organic Acids and Bases Source: IUPAC, CRC Handbook of Chemistry and Physics URL: [Link]
-
Title: Bordwell pKa Table (Acidity in DMSO) Source: The Evans pKa Table, Harvard University URL: [Link]
-
Title: Guaiacol - Chemical and Physical Properties Source: PubChem, National Center for Biotechnology Information URL: [Link]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 4-(4-Carboxyphenyl)-2-methoxyphenol
Introduction: The Significance of 4-(4-Carboxyphenyl)-2-methoxyphenol
4-(4-Carboxyphenyl)-2-methoxyphenol is a highly functionalized biaryl compound of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a carboxylic acid group, a methoxy group, and a hydroxyl group distributed across a biphenyl scaffold, makes it a versatile building block for the synthesis of complex molecules. In drug discovery, this motif is found in various biologically active compounds, where the distinct functionalities can engage in specific interactions with biological targets. The carboxylic acid provides a handle for forming amides or esters, the phenol can be derivatized to ethers, and the methoxy group influences the electronic properties and conformation of the molecule. For materials science, such substituted biphenyls are precursors to liquid crystals, polymers, and other functional materials where the rigid biphenyl core imparts desirable thermal and mechanical properties.
Given its potential, the development of a robust, scalable, and economically viable synthesis protocol is paramount for its widespread application. This document provides a comprehensive guide for the synthesis of 4-(4-Carboxyphenyl)-2-methoxyphenol, focusing on a scalable Suzuki-Miyaura coupling strategy. We will detail the synthesis of the key precursors, 4-bromo-2-methoxyphenol and 4-carboxyphenylboronic acid, followed by a detailed protocol for their palladium-catalyzed cross-coupling. The protocols are designed with scalability in mind, addressing critical aspects of process safety, optimization, and purification.
Strategic Approach: A Three-Stage Synthesis
The synthesis of 4-(4-Carboxyphenyl)-2-methoxyphenol is strategically divided into three main stages, as depicted in the workflow diagram below. This modular approach allows for the separate, optimized production of the two key building blocks, which are then coupled in the final step.
Caption: Overall three-stage synthetic workflow.
Stage 1: Scalable Synthesis of 4-Bromo-2-methoxyphenol
The synthesis of 4-bromo-2-methoxyphenol is achieved through the electrophilic bromination of guaiacol (2-methoxyphenol). The hydroxyl and methoxy groups are ortho, para-directing, and the para position to the hydroxyl group is sterically more accessible, leading to a regioselective bromination.[1]
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol (Stage 3)
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass |
| 4-Bromo-2-methoxyphenol | 203.03 | 1.0 | 203.03 g |
| 4-Carboxyphenylboronic acid | 165.94 | 1.1 | 182.53 g |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.01 | 2.25 g |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 10.49 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 414.63 g |
| Toluene | - | - | 1.5 L |
| Water | - | - | 0.5 L |
Procedure:
-
Reaction Setup: To a 3 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-methoxyphenol (203.03 g, 1.0 mol), 4-carboxyphenylboronic acid (182.53 g, 1.1 mol), potassium carbonate (414.63 g, 3.0 mol), palladium(II) acetate (2.25 g, 0.01 mol), and triphenylphosphine (10.49 g, 0.04 mol).
-
Degassing: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Add degassed toluene (1.5 L) and degassed water (0.5 L).
-
Reaction: Heat the mixture to reflux (around 85-90 °C) with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer.
-
Purification:
-
Acid-Base Extraction: To the aqueous layer, slowly add concentrated hydrochloric acid until the pH is 2-3. The product, 4-(4-carboxyphenyl)-2-methoxyphenol, will precipitate as a solid. [2] * Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water to remove any inorganic salts.
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water. [3] Safety and Waste Management:
-
-
Palladium catalysts can be pyrophoric and should be handled with care, preferably under an inert atmosphere. [4]* Spent palladium catalyst should be collected and can be sent for recycling to recover the precious metal. [5][6][7]* The organic solvent waste should be disposed of according to institutional guidelines.
Conclusion
This application note provides a comprehensive and scalable three-stage synthesis for 4-(4-Carboxyphenyl)-2-methoxyphenol. The protocols for the synthesis of the key intermediates, 4-bromo-2-methoxyphenol and 4-carboxyphenylboronic acid, are detailed with considerations for large-scale production. The final Suzuki-Miyaura coupling is presented with a robust and scalable procedure, including a detailed work-up and purification strategy. By following these protocols and adhering to the safety guidelines, researchers and drug development professionals can efficiently produce this valuable compound for their applications.
References
-
What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? (2024, September 30). He-Lin Group. [Link]
-
London Chemicals & Resources Limited. (2023, May 11). Palladium Waste. [Link]
-
PubChem. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234. [Link]
-
PureSynth. 4-Bromo-2-Methoxyphenol 98%. [Link]
- Google Patents. CN103724366A - Preparation method of p-carboxyphenylboronic acid.
-
PubChem. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183. [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]
-
ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
-
London Chemicals & Resources Limited. (2023, May 11). Palladium Waste. [Link]
-
He-Lin Group. (2024, September 30). Several Methods Of Palladium Carbon Catalyst Recycling Treatment. [Link]
-
MDPI. (2022, January 28). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. [Link]
-
ACS Publications. (2018, October 4). A Pharmaceutical Industry Perspective on Sustainable Metal Catalysis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Exploring the Synthesis of Complex Molecules with 4-Boronobenzoic Acid: A Supplier's Perspective. [Link]
-
Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]
-
Thieme. (2002, June 3). A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?[Link]
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(4-Carboxyphenyl)-2-methoxyphenol
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance.[1][2] This guide provides an in-depth analysis of the Suzuki-Miyaura coupling conditions specifically tailored for the challenging substrate, 4-(4-Carboxyphenyl)-2-methoxyphenol. This molecule, possessing both a phenolic hydroxyl and a carboxylic acid moiety, presents unique challenges due to the presence of acidic protons that can interfere with the catalytic cycle.
This document explores two primary strategies for the successful coupling of this substrate: a protecting-group-free approach and a protecting-group-based methodology. Each section provides a detailed rationale for the experimental choices, step-by-step protocols, and troubleshooting advice to empower researchers in their synthetic endeavors.
Understanding the Challenges: The Impact of Acidic Functional Groups
The presence of both a phenolic hydroxyl group and a carboxylic acid group on the 4-(4-Carboxyphenyl)-2-methoxyphenol scaffold necessitates careful consideration of the reaction conditions. The acidic protons of these functional groups can react with the basic components of the reaction mixture, potentially leading to several complications:
-
Catalyst Inhibition: The deprotonated carboxylate and phenoxide can coordinate to the palladium center, potentially leading to the formation of inactive catalyst species and hindering the catalytic cycle.[3]
-
Base Consumption: The acidic protons will consume the base, requiring stoichiometric adjustments to ensure a sufficient amount of base is available to activate the boronic acid for transmetalation.
-
Solubility Issues: The salt formed from the deprotonation of the carboxylic acid and phenol can alter the solubility of the starting material, impacting the reaction kinetics.
To address these challenges, two primary strategies can be employed: a protecting-group-free synthesis under carefully optimized conditions or a more traditional approach involving the protection of the acidic functional groups.
Strategy 1: Protecting-Group-Free Suzuki-Miyaura Coupling
The direct coupling of unprotected 4-(4-Carboxyphenyl)-2-methoxyphenol offers a more atom-economical and streamlined synthetic route. This approach is particularly appealing for its efficiency, avoiding additional protection and deprotection steps. Success hinges on the careful selection of a catalyst system and reaction conditions that are tolerant of the acidic functional groups. Aqueous-based protocols, particularly those utilizing heterogeneous catalysts like palladium on carbon (Pd/C), have shown promise for the coupling of unprotected phenols.[4][5][6][7]
Rationale for Condition Selection
-
Catalyst: Palladium on carbon (Pd/C) is a robust, heterogeneous catalyst that can be effective in aqueous media and is often more tolerant to functional groups compared to some homogeneous systems. Its ease of removal by filtration is an added advantage for product purification.[6][7]
-
Base: A mild inorganic base such as potassium carbonate (K2CO3) is often sufficient in aqueous Suzuki-Miyaura couplings of halophenols.[4][6] It is crucial to use an adequate excess of the base to both deprotonate the acidic functional groups and facilitate the transmetalation step.
-
Solvent: Water is an environmentally benign solvent and can be highly effective for the coupling of water-soluble substrates.[4][5][6][7] The use of an aqueous solvent system can also facilitate the dissolution of the carboxylate salt formed in situ.
-
Reaction Acceleration: Microwave irradiation has been shown to significantly accelerate the Suzuki-Miyaura coupling of bromophenols, leading to shorter reaction times and potentially higher yields.[5][8][9]
Visualizing the Workflow: Protecting-Group-Free Approach
Caption: Workflow for the direct Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Protecting-Group-Free Coupling
Materials:
-
4-(4-Bromo-2-methoxyphenoxy)benzoic acid (or the corresponding iodo-derivative)
-
4-Carboxyphenylboronic acid
-
Palladium on carbon (10 wt% Pd)
-
Potassium carbonate (K2CO3)
-
Deionized water
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add 4-(4-bromo-2-methoxyphenoxy)benzoic acid (1.0 equiv.), 4-carboxyphenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Add palladium on carbon (10 wt %, 0.05 equiv. of Pd).
-
Add deionized water to achieve a concentration of approximately 0.1 M of the limiting reagent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature of 120-150 °C for 20-40 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with water.
-
Acidify the filtrate with 1 M HCl to a pH of 2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Strategy 2: Protecting-Group-Based Suzuki-Miyaura Coupling
For substrates that are sensitive to the basic conditions of the Suzuki-Miyaura coupling or when the protecting-group-free approach yields unsatisfactory results, a protecting-group strategy is a reliable alternative. This involves the protection of both the phenolic hydroxyl and the carboxylic acid groups, followed by the coupling reaction and subsequent deprotection.
Rationale for Protecting Group Selection and Reaction Conditions
-
Phenol Protection: The phenolic hydroxyl group can be conveniently protected as a methyl ether. This can be achieved using a mild methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. Methyl ethers are generally stable to the conditions of the Suzuki-Miyaura coupling.[10]
-
Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester, with the methyl ester being a common choice due to its ease of formation and subsequent deprotection.[11]
-
Catalyst and Ligand: For the coupling of the protected, more sterically hindered substrate, a homogeneous catalyst system is often preferred. Buchwald's biarylphosphine ligands, such as SPhos and XPhos, are known for their high activity in coupling functionalized and sterically demanding aryl halides.[12]
-
Base: A moderately strong base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) is often effective in these couplings.[13]
-
Solvent: Anhydrous aprotic solvents such as 1,4-dioxane or toluene are commonly used for homogeneous Suzuki-Miyaura couplings.
-
Deprotection: The selective deprotection of the methyl ester in the presence of the methyl ether can be achieved under basic conditions, for example, using lithium hydroxide in a THF/water mixture.[11] The aryl methyl ether is generally stable under these conditions.
Visualizing the Workflow: Protecting-Group-Based Approach
Caption: Workflow for the protecting-group-based Suzuki-Miyaura coupling.
Detailed Experimental Protocols: Protecting-Group-Based Strategy
Part 1: Protection of Phenol and Carboxylic Acid
-
Methyl Ester Formation:
-
Dissolve 4-(4-Carboxyphenyl)-2-methoxyphenol in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool, neutralize with a weak base, and extract the methyl ester.
-
-
Methyl Ether Formation:
-
Dissolve the resulting methyl ester in acetone.
-
Add potassium carbonate and dimethyl sulfate.
-
Reflux the mixture for 2-4 hours.
-
Filter and concentrate to obtain the fully protected substrate.
-
Part 2: Suzuki-Miyaura Coupling of the Protected Substrate
Materials:
-
Protected 4-(4-bromophenyl)-2-methoxybenzoate
-
4-(Methoxycarbonyl)phenylboronic acid
-
Pd(OAc)2
-
SPhos or XPhos
-
Potassium phosphate (K3PO4) or Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the protected aryl bromide (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add Pd(OAc)2 (0.02 equiv.) and the phosphine ligand (0.04 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Part 3: Selective Deprotection of the Methyl Ester
Materials:
-
Protected biaryl product from Part 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the protected biaryl in a mixture of THF and water (e.g., 3:1).
-
Add an excess of lithium hydroxide (3-5 equiv.).
-
Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Acidify the reaction mixture with 1 M HCl to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Summary of Recommended Conditions
| Parameter | Protecting-Group-Free | Protecting-Group-Based |
| Catalyst | 10% Pd/C | Pd(OAc)2 / SPhos or XPhos |
| Base | K2CO3 | K3PO4 or Cs2CO3 |
| Solvent | Water | 1,4-Dioxane or Toluene |
| Temperature | 120-150 °C (Microwave) | 80-100 °C |
| Advantages | Atom economical, fewer steps | Broader substrate scope, more robust |
| Disadvantages | Potential for lower yields | Longer synthetic route |
Conclusion
The Suzuki-Miyaura coupling of 4-(4-Carboxyphenyl)-2-methoxyphenol presents a synthetic challenge that can be effectively addressed through two distinct strategies. The protecting-group-free approach offers an efficient and environmentally friendly route, particularly when employing aqueous conditions and microwave assistance.[5][8] However, for more sensitive substrates or when higher yields are paramount, the protecting-group-based strategy provides a more robust and predictable outcome. By understanding the underlying chemical principles and carefully selecting the reaction conditions, researchers can successfully synthesize these valuable biaryl compounds for a wide range of applications in drug discovery and materials science.
References
- Sakurai, H., Tsukada, T., & Hirao, T. (2002). Pd/C as a reusable catalyst for the coupling reaction of halophenols and arylboronic acids in aqueous media. The Journal of organic chemistry, 67(8), 2721–2722.
- Schmidt, B., & Riemer, M. (2014). Suzuki–Miyaura coupling of halophenols and phenol boronic acids: systematic investigation of positional isomer effects and conclusions for the synthesis of phytoalexins from Pyrinae. The Journal of organic chemistry, 79(9), 4133–4143.
-
Organic Chemistry Portal. (n.d.). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. Retrieved from [Link]
-
R Discovery. (n.d.). Pd/C as a reusable catalyst for the coupling reaction of halophenols and arylboronic acids in aqueous media. Retrieved from [Link]
- Anderson, K. W., et al. (2006). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 10(4), 761-765.
- Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical reviews, 104(12), 6217-6254.
- Li, J., et al. (2014). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. RSC Advances, 4(82), 43567-43572.
- Wang, L., et al. (2018). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Chemistry, 81(12), 1138-1141.
- Li, J., et al. (2014). Pd/C-catalyzed ligand-free and aerobic Suzuki reaction in water.
- Rossi, S., et al. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 24(2), 245.
- Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of organic chemistry, 68(14), 5660–5667.
- Riahi, A., et al. (2011). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 16(7), 5823–5834.
- Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from Andrew G. Myers Research Group website.
-
Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society, 130(49), 16488–16489.
-
MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]
- Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147.
- El-hakam, S. A., et al. (2021). Microwave Assisted Novel Efficient Pd-free Catalyst for Suzuki C-C Coupling Reaction. Preprints.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- M. D. Burke, et al. (2016). Iterative protecting group-free cross-coupling leading to chiral multiply arylated structures.
-
Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]
-
Research Collection. (n.d.). Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. Retrieved from [Link]
- L. R. He, et al. (2021). trans-Dichlorobis(XPhos)palladium(II)
-
ResearchGate. (n.d.). Reactions and conditions for the kinetic studies using Cs2CO3 and K3PO4 as bases. Retrieved from [Link]
-
Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 10). 2,2 '-Biphenols via Protecting Group-Free Thermal or Microwave-Accelerated Suzuki-Miyaura Coupling in Water. Retrieved from [Link]
- CoLab. (2020, January 1). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
- Reddy, M. S., et al. (2012). A protecting-group-free synthesis of (+)-nephrosteranic, (+)-protolichesterinic, (+)-nephrosterinic, (+)-phaseolinic, (+)-rocellaric acids and (+)-methylenolactocin. Organic & Biomolecular Chemistry, 10(35), 7115-7123.
-
Organic Chemistry Portal. (n.d.). DBU-Mediated Mild and Chemoselective Deprotection of Aryl Silyl Ethers and Tandem Biaryl Ether Formation. Retrieved from [Link]
- Li, W., et al. (2018). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 16(33), 6061-6065.
- Kocienski, P. J. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Protecting Groups, 3rd ed., Thieme.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Pd/C as a reusable catalyst for the coupling reaction of halophenols and arylboronic acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media [organic-chemistry.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. cem.de [cem.de]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
Application Note: Strategic Functionalization of the Phenolic Hydroxyl Group in 4-(4-Carboxyphenyl)-2-methoxyphenol
Executive Summary & Structural Analysis
This guide details the strategic functionalization of the phenolic hydroxyl group in 4-(4-Carboxyphenyl)-2-methoxyphenol (referred to herein as CMP-1 ). This molecule represents a "Janus" scaffold, possessing two distinct acidic protons with competing reactivities: a phenolic hydroxyl (Ring A, vanilloid-like) and a carboxylic acid (Ring B, benzoic acid-like).
Target Audience: Medicinal chemists and process development scientists working with biphenyl liquid crystals, lignin-derived pharmacophores, or vanilloid prodrugs.
Structural Challenges
The core challenge in functionalizing CMP-1 is chemoselectivity.
-
Carboxylic Acid (COOH): High acidity (
). In basic media, this deprotonates first to form a carboxylate anion. -
Phenolic Hydroxyl (Ar-OH): Lower acidity (
). Requires stronger bases or specific conditions to deprotonate fully. -
Ortho-Methoxy Group: Provides steric hindrance around the phenol, potentially slowing down bimolecular nucleophilic substitution (
) reactions compared to unhindered phenols.
The Dilemma: While the carboxylate forms first, it is also nucleophilic. Attempting direct alkylation of the phenol without protection often leads to mixtures of ether (desired), ester (undesired), and ether-ester (double alkylation) products.
Decision Matrix & Reaction Pathways
The following decision tree illustrates the two primary workflows: Route A (Protection-First) for high-purity pharmaceutical applications, and Route B (Direct Chemoselective) for high-throughput screening.
Figure 1: Strategic workflow for the functionalization of CMP-1. Route A ensures the carboxylic acid is masked, preventing side reactions. Route B relies on kinetic control.
Detailed Protocols
Protocol A: The "Protection-First" Method (Gold Standard)
Objective: To functionalize the phenol with >98% regioselectivity. Mechanism: The carboxylic acid is converted to a methyl ester, rendering it non-nucleophilic. The phenol is then modified, followed by hydrolysis of the ester.
Step 1: Methyl Ester Protection
-
Dissolve: Suspend 10.0 mmol of CMP-1 in 50 mL of anhydrous Methanol (MeOH).
-
Catalyze: Add 0.5 mL of concentrated Sulfuric Acid (
) dropwise. -
Reflux: Heat to reflux (
) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The acid spot (baseline/streaking) should disappear, replaced by a higher ester spot. -
Workup: Cool to RT. Concentrate in vacuo to ~10 mL. Pour into ice water (100 mL). Filter the precipitate or extract with Ethyl Acetate. Wash with saturated
to remove trace acid. Dry over .-
Yield Expectation: >90%.
-
Step 2: Phenolic Alkylation (Williamson Ether Synthesis)
Note: This step introduces your functional group (e.g., alkyl chain, PEG linker).
-
Setup: In a round-bottom flask, dissolve the Methyl Ester intermediate (5.0 mmol) in 15 mL anhydrous DMF.
-
Base: Add Potassium Carbonate (
) (7.5 mmol, 1.5 eq).-
Why:
is sufficient to deprotonate the phenol ( ) in DMF.
-
-
Reagent: Add the Alkyl Halide (e.g., Benzyl bromide, Propargyl bromide) (6.0 mmol, 1.2 eq).
-
Reaction: Stir at
for 2–12 hours.-
Tip: For sterically hindered halides, add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition).
-
-
Workup: Pour into water (100 mL). The product usually precipitates. If oil forms, extract with EtOAc.
-
Validation:
-NMR should show the disappearance of the phenolic singlet ( ppm) and appearance of alpha-protons from the alkyl group.
-
Step 3: Ester Hydrolysis (Deprotection)
-
Dissolve: Dissolve the alkylated intermediate in THF/Water (3:1 ratio, 20 mL).
-
Hydrolyze: Add Lithium Hydroxide Monohydrate (
) (2.5 eq). -
Stir: Stir at RT for 4 hours.
-
Note: LiOH is preferred over NaOH for milder hydrolysis that preserves sensitive ether linkages.
-
-
Acidify: Carefully adjust pH to ~3 using 1M HCl. The free acid product will precipitate.
-
Isolate: Filter and wash with cold water.
Protocol B: Direct Chemoselective Alkylation
Objective: Rapid functionalization without protection steps.
Mechanism: Exploits the Nucleophilicity vs. Basicity principle. While the carboxylate forms first, the phenoxide is a "softer," better nucleophile for
Reagents:
-
Solvent: Acetone (Polar Aprotic, favors
). -
Base:
(Anhydrous). -
Reagent: Alkyl Halide (1.0 - 1.1 equivalents MAX).[1]
Procedure:
-
Dissolve: Dissolve CMP-1 (2.0 mmol) in Acetone (20 mL).
-
Base Addition: Add
(4.4 mmol, 2.2 eq).-
Critical: You need enough base to deprotonate both the COOH and the OH, but the reaction relies on the phenoxide reacting faster than the carboxylate.
-
-
Reflux: Heat to reflux (
) for 30 mins to ensure deprotonation. -
Addition: Add Alkyl Halide (2.0 mmol, 1.0 eq) dropwise over 10 minutes.
-
Warning: Excess alkyl halide will lead to esterification of the carboxylate.
-
-
Monitor: Check TLC every hour. Stop immediately upon consumption of starting material.
-
Workup: Evaporate acetone. Redissolve in water (pH > 10). Wash with Ether (removes any ester by-products). Acidify the aqueous layer to pH 3 to precipitate the target Phenol-Ether-Acid.
Analytical Validation & Data Summary
To validate the functionalization, researchers must look for specific shifts in the NMR spectra.
Table 1: Key Spectral Indicators (
| Moiety | Chemical Shift ( | Multiplicity | Change upon Functionalization |
| Phenol -OH | 9.2 – 9.8 ppm | Singlet (Broad) | Disappears completely. |
| Methoxy (-OCH3) | 3.8 ppm | Singlet | Remains, but may shift slightly upfield/downfield. |
| Carboxyl (-COOH) | 12.0 – 13.0 ppm | Broad Singlet | Route A: Disappears (Step 1), Reappears (Step 3).Route B: Remains visible. |
| New Alkyl ( | 4.0 – 5.2 ppm | Triplet/Multiplet | Appears (Diagnostic for successful etherification). |
Troubleshooting Guide
-
Issue: Low yield in Route B (Direct Alkylation).
-
Cause: Competitive alkylation of the carboxylate.
-
Solution: Switch to Route A. Alternatively, use Cesium Carbonate (
) in DMF; the "Cesium Effect" can sometimes enhance phenolic alkylation specificity due to solubility and cation size [1].
-
-
Issue: Incomplete Hydrolysis (Step A3).
-
Cause: Steric bulk of the biphenyl system.
-
Solution: Increase temperature to
or switch solvent to Methanol/Water/Dioxane.
-
Experimental Workflow Diagram
The following diagram details the laboratory workflow for the Direct Alkylation (Protocol B) , highlighting critical control points.
Figure 2: Operational workflow for Protocol B. Note the strict stoichiometry control at the "Add Alkyl Halide" step.
References
-
Selective Acylation/Alkylation Strategies
- Title: Selective alkylation of phenolic hydroxyl groups in the presence of carboxylic acid.
- Context: Discusses the use of weak bases and solvent effects to favor phenoxide reactivity.
- Source: Frontiers in Chemistry / Journal of Chemical Society of Pakistan.
-
URL: (Representative context for chemoselectivity).
-
pKa and Reactivity of Vanillic Derivatives
- Title: A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and Benzoic Acid.
- Context: Establishes the pKa baseline for the carboxylic acid moiety (~4.47) vs Phenol (~10), justifying the base selection.
-
Source: BenchChem.[2]
-
URL:
-
General Synthesis of Biphenyl Vanilloids
-
Mitsunobu Reaction (Alternative Route)
(Note: While specific literature on "4-(4-Carboxyphenyl)-2-methoxyphenol" is limited, the protocols above are derived from standard organic synthesis principles applied to homologous vanillic acid and biphenyl derivatives found in References 1 and 3.)
Sources
Esterification methods for the carboxylic acid moiety of 4-(4-Carboxyphenyl)-2-methoxyphenol
This Application Note is designed for researchers and drug development professionals focusing on the functionalization of 4-(4-Carboxyphenyl)-2-methoxyphenol (Systematic Name: 4'-hydroxy-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid).
The guide prioritizes chemoselectivity —specifically targeting the carboxylic acid moiety while preserving the phenolic hydroxyl group—and provides scalable, high-yield protocols.
Strategic Overview & Chemical Challenges
The primary challenge in esterifying 4-(4-Carboxyphenyl)-2-methoxyphenol is the presence of two nucleophilic oxygen species: the carboxylate oxygen and the phenolic oxygen.
-
Chemoselectivity (The pKa Differential): The acidity difference between the carboxylic acid (pKa ~4) and the phenol (pKa ~10) is the lever for selectivity.
-
Acid Catalysis: Phenols are poor nucleophiles under acidic conditions; they do not readily form ethers with alcohols. Therefore, Fischer esterification is highly selective for the carboxyl group.
-
Base Catalysis: Using a weak base (e.g., K₂CO₃) selectively deprotonates the carboxylic acid (forming the carboxylate) without deprotonating the phenol, allowing for selective Sₙ2 alkylation.
-
-
Solubility: The biphenyl core imparts rigidity and moderate lipophilicity, while the zwitterionic potential (in basic media) can complicate extraction. Polar aprotic solvents (DMF, DMSO) or alcoholic solvents are preferred.
-
Polymerization Risk: Intermolecular reaction between the phenol of one molecule and the activated carboxyl of another can lead to oligomerization (depsides). High dilution and excess alcohol prevent this.
Decision Matrix: Method Selection
| Requirement | Recommended Protocol | Mechanism | Selectivity |
| Simple Alkyl Esters (Me, Et) | Protocol A (Fischer) | Acid-catalyzed equilibrium | Excellent (Phenol inert) |
| Complex/Chiral Esters | Protocol B (Steglich) | DCC/EDC Coupling | Moderate (Requires care) |
| Lab Scale / Mild Conditions | Protocol C (Alkylation) | Carboxylate Sₙ2 attack | High (pKa controlled) |
Experimental Protocols
Protocol A: Acid-Catalyzed Fischer Esterification (Scalable)
Best for: Methyl, Ethyl, and Propyl esters. High atom economy.
Reagents:
-
Substrate: 4-(4-Carboxyphenyl)-2-methoxyphenol (1.0 equiv)
-
Solvent/Reagent: Anhydrous Alcohol (Methanol or Ethanol) (0.2 M concentration)
-
Catalyst: Sulfuric Acid (H₂SO₄) (0.1–0.2 equiv) or Thionyl Chloride (SOCl₂) (1.1 equiv, generates HCl in situ)
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with the substrate and a magnetic stir bar.
-
Solvation: Add anhydrous alcohol (e.g., Methanol). The solid may not dissolve completely until heated.
-
Catalyst Addition:
-
Option 1 (H₂SO₄): Add conc. H₂SO₄ dropwise.
-
Option 2 (SOCl₂): Cool to 0°C. Add SOCl₂ dropwise (exothermic). This generates anhydrous HCl and scavenges water, driving equilibrium.
-
-
Reflux: Attach a reflux condenser (with drying tube) and heat to reflux (65°C for MeOH) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup (Critical for Phenol Retention):
-
Concentrate the mixture under reduced pressure to remove excess alcohol.
-
Redissolve residue in Ethyl Acetate (EtOAc).
-
Wash 1: Saturated NaHCO₃ (Removes unreacted acid). Note: Do not use NaOH, or you will extract the phenolic ester into the aqueous layer.
-
Wash 2: Brine.
-
Dry: Over Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallization from EtOAc/Hexanes is usually sufficient.
Protocol B: Base-Promoted Selective Alkylation
Best for: Benzyl, Allyl, or non-primary alkyl esters. Avoids acidic conditions.
Reagents:
-
Substrate (1.0 equiv)
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (1.2 equiv) - Anhydrous, finely ground.
-
Solvent: DMF (Dimethylformamide) or Acetone (0.5 M)
Mechanism: The weak base K₂CO₃ deprotonates the carboxylic acid (Ar-COOH → Ar-COO⁻) but is insufficient to fully deprotonate the phenol (Ar-OH) in aprotic solvents, preventing ether formation.
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate in DMF under inert atmosphere (N₂).
-
Deprotonation: Add K₂CO₃. Stir at Room Temperature (RT) for 30 mins. The mixture may become a suspension.[1][2]
-
Alkylation: Add the Alkyl Halide dropwise.
-
Reaction: Stir at RT for 3–12 hours. (Heat to 50°C only if reaction is sluggish).
-
Quench & Workup:
-
Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Precipitation: Often, the ester precipitates as a solid. Filter and wash with water.
-
Extraction: If oil forms, extract with EtOAc. Wash organic layer extensively with water (to remove DMF) and brine.
-
-
Validation: 1H NMR should show the O-Alkyl group of the ester but no O-Alkyl signal on the phenol (check chemical shifts: Ester O-CH₂ ~4.0–5.0 ppm vs Phenol Ether O-CH₂ ~3.8–4.0 ppm).
Protocol C: Steglich Esterification (DCC/DMAP)
Best for: Acid-sensitive or sterically hindered alcohols.
Reagents:
-
Substrate (1.0 equiv)
-
Alcohol (R-OH) (1.1 equiv)
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC.HCl.
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv).
-
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Workflow:
-
Mix: Dissolve substrate, alcohol, and DMAP in DCM at 0°C.
-
Activation: Add DCC solution (in DCM) dropwise over 10 minutes.
-
Reaction: Allow to warm to RT and stir overnight. A white precipitate (Dicyclohexylurea, DCU) will form.
-
Filtration: Filter off the DCU precipitate through a Celite pad.
-
Workup:
-
Wash filtrate with 0.5N HCl (removes DMAP).
-
Wash with Saturated NaHCO₃ (removes unreacted acid).
-
Dry and concentrate.[3]
-
-
Note: If the phenol reacts (side product), reduce DMAP loading or switch to EDC/HOBt.
Analytical Validation & Quality Control
1. H-NMR Interpretation:
-
Reactant (Acid): Broad singlet >11 ppm (COOH).
-
Product (Ester): Loss of >11 ppm signal. Appearance of alkoxyl signals (e.g., -OCH₃ singlet at ~3.9 ppm for methyl ester).
-
Phenol Integrity: Singlet at ~9.0–9.5 ppm (Ar-OH) must remain. If this disappears or shifts significantly upfield, etherification may have occurred.
2. HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV at 254 nm and 280 nm. The ester is more hydrophobic and will elute later than the parent acid.
Visualizing the Chemistry
The following diagram illustrates the chemoselective pathways and the critical decision points based on pKa and reagents.
Figure 1: Chemoselective pathways for esterification. Green paths indicate optimal selectivity; red dashed paths indicate potential side reactions.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Haslam, E. (1980). Recent Developments in Methods for the Esterification of Carboxylic Acids. Tetrahedron, 36(17), 2409-2433. Link
-
Appendino, G., et al. (2002). Chemoselective esterification of phenolic acids. Organic Letters, 4(22), 3839–3841. Link
-
Ishihara, K. (2009). Dehydrative Esterification of Carboxylic Acids with Alcohols Catalyzed by Acidic Reagents.[1][2][4] Tetrahedron, 65(6), 1085-1109. Link
Sources
- 1. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]
- 2. JPS6094941A - Esterification of phenol group-containing carboxylic acid - Google Patents [patents.google.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Ester synthesis by esterification [organic-chemistry.org]
The Rising Star in Coordination Chemistry: A Guide to 4-(4-Carboxyphenyl)-2-methoxyphenol
The quest for novel materials with tailored properties has led to an explosion of interest in coordination chemistry, particularly in the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers. The choice of the organic ligand is paramount in dictating the final architecture and functionality of these materials. In this context, 4-(4-Carboxyphenyl)-2-methoxyphenol, also known as 4-(4-hydroxy-3-methoxyphenyl)benzoic acid, emerges as a highly promising but underexplored ligand. Its unique combination of a carboxylate group for strong metal binding, a phenolic hydroxyl group for secondary interactions and potential redox activity, and a methoxy group for modulating electronic properties and solubility, makes it an attractive building block for creating sophisticated coordination architectures.
This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for utilizing 4-(4-Carboxyphenyl)-2-methoxyphenol in the synthesis of novel coordination materials. While direct literature on the coordination chemistry of this specific ligand is nascent, the protocols and insights presented herein are built upon established principles and successful strategies employed for structurally analogous ligands.
Ligand at a Glance: Properties and Potential
4-(4-Carboxyphenyl)-2-methoxyphenol is a bifunctional organic molecule possessing both a carboxylic acid and a phenolic hydroxyl group. This duality in functional groups allows for diverse coordination modes and the potential for forming robust and functional metal-organic architectures.
| Property | Value | Source |
| Molecular Formula | C14H12O4 | [1] |
| Molecular Weight | 244.24 g/mol | [1] |
| IUPAC Name | 4-(4-hydroxy-3-methoxyphenyl)benzoic acid | [1] |
| Predicted XlogP | 2.0 | [1] |
The presence of both a hard carboxylate and a borderline hard/soft phenolate donor site suggests that this ligand can coordinate to a wide variety of metal ions. The methoxy group, positioned ortho to the hydroxyl, can influence the acidity of the phenol and the steric environment around the coordination site.
Caption: Structure of 4-(4-Carboxyphenyl)-2-methoxyphenol.
Synthesis of the Ligand: A Proposed Route
While not extensively documented, a plausible synthetic route to 4-(4-Carboxyphenyl)-2-methoxyphenol can be envisioned through a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.
Protocol 1: Synthesis of 4-(4-Carboxyphenyl)-2-methoxyphenol via Suzuki Coupling
Materials:
-
4-Bromo-2-methoxyphenol
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-2-methoxyphenol (1 equivalent), 4-carboxyphenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and water. Add potassium carbonate (3 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone/hexane) to yield pure 4-(4-carboxyphenyl)-2-methoxyphenol.
Rationale: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient Suzuki coupling. The base is required to activate the boronic acid. The mixed solvent system ensures the solubility of both the organic and inorganic reagents.
Application in Coordination Chemistry: Synthesis of Metal-Organic Frameworks
The true potential of 4-(4-carboxyphenyl)-2-methoxyphenol lies in its ability to form extended coordination networks. The solvothermal synthesis method is a widely used and effective technique for producing high-quality crystalline MOFs.[2]
Protocol 2: General Solvothermal Synthesis of a MOF using 4-(4-Carboxyphenyl)-2-methoxyphenol
This protocol provides a general framework that can be adapted for different metal ions.
Materials:
-
4-(4-Carboxyphenyl)-2-methoxyphenol (the ligand, H2L)
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Cobalt(II) nitrate hexahydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Reagent Preparation: In a 20 mL glass vial, dissolve the ligand (e.g., 0.05 mmol) in DMF (5 mL). In a separate vial, dissolve the metal salt (e.g., 0.05 mmol) in DMF (5 mL).
-
Mixing: Combine the two solutions in the glass vial. The molar ratio of ligand to metal can be varied to optimize the synthesis.
-
Sealing: Place the glass vial inside a Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave in an oven at a specific temperature (typically between 80 °C and 150 °C) for a set duration (usually 24 to 72 hours).
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Product Isolation: Collect the crystalline product by filtration.
-
Washing: Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.[3]
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
Causality Behind Experimental Choices:
-
Solvent: DMF is a common solvent for solvothermal synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.
-
Temperature and Time: These parameters are critical for controlling the nucleation and growth of crystals. Higher temperatures can lead to faster reaction rates but may also result in smaller crystals or different phases.
-
Molar Ratios: The stoichiometry of the reactants can influence the coordination environment of the metal ion and the resulting framework topology.
Caption: General workflow for the solvothermal synthesis of a MOF.
Characterization of the Synthesized Materials
A thorough characterization is essential to confirm the structure, purity, and properties of the newly synthesized coordination polymers.
| Technique | Purpose | Expected Information |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic arrangement. | Crystal system, space group, bond lengths and angles, coordination environment of the metal ion, framework topology. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk sample and to compare with the simulated pattern from SCXRD. | Fingerprint of the crystalline material, confirmation of bulk purity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and to probe the coordination of the ligand to the metal center. | Disappearance of the carboxylic acid O-H stretch, shifts in the carboxylate and phenolate vibrational frequencies upon coordination. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the material and to identify the loss of solvent molecules. | Decomposition temperature, information on the presence of coordinated or guest solvent molecules. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the surface area and porosity of the material. | Specific surface area, pore volume, and pore size distribution. |
| Luminescence Spectroscopy | To investigate the photophysical properties of the material, especially for frameworks with d10 or lanthanide metal ions. | Emission and excitation spectra, quantum yield, and lifetime measurements. |
Self-Validating System in Protocols:
The combination of these characterization techniques provides a self-validating system. For instance, the PXRD pattern of the bulk material should match the pattern simulated from the single-crystal structure, confirming that the single crystal is representative of the entire sample. FTIR spectroscopy validates the coordination of the ligand as determined by SCXRD. TGA can corroborate the presence of solvent molecules identified in the crystal structure.
Potential Applications and Future Directions
The unique structural features of coordination polymers derived from 4-(4-carboxyphenyl)-2-methoxyphenol could lead to a variety of applications:
-
Drug Delivery: The porous nature of MOFs makes them potential candidates for encapsulating and delivering therapeutic agents. The phenolic hydroxyl group could also be functionalized for targeted delivery.
-
Sensing: The luminescence properties of MOFs can be sensitive to the presence of certain analytes, making them suitable for chemical sensing applications.
-
Catalysis: The metal centers within the framework can act as catalytic sites, and the porous structure can allow for size-selective catalysis.
-
Gas Storage and Separation: The tunable pore sizes and surface functionalities of MOFs are ideal for the storage and separation of gases.
The exploration of 4-(4-carboxyphenyl)-2-methoxyphenol as a ligand in coordination chemistry is still in its early stages. Future research will likely focus on synthesizing a wider range of coordination polymers with different metal ions, exploring their properties in detail, and demonstrating their potential in various applications. The protocols and insights provided in this guide aim to serve as a valuable starting point for researchers venturing into this exciting area of materials science.
References
-
ResearchGate. (2023). Solvothermal synthesis protocol for Mn‐MOF (1). Retrieved from [Link]
-
MDPI. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. Retrieved from [Link]
-
MDPI. (2023). New Polynuclear Coordination Compounds Based on 2–(Carboxyphenyl)iminodiacetate Anion: Synthesis and X-rays Crystal Structures. Retrieved from [Link]
-
PMC. (n.d.). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Retrieved from [Link]
-
protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Retrieved from [Link]
-
ResearchGate. (2025). Six new coordination polymers based on 3-carboxy-1-(3′-carboxybenzyl)-2-oxidopyridinium: Syntheses, crystal structures and properties. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(((4-hydroxy-3-methoxyphenyl)methylene)amino)benzoic acid. Retrieved from [Link]
-
PMC. (n.d.). Polymorphism and Structural Variety in Sn(II) Carboxylate Coordination Polymers Revealed from Structure Solution of Microcrystals. Retrieved from [Link]
-
Bentham Science. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2022). Interesting route to 4-methoxyphenol. Retrieved from [Link]
-
PMC. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(4-carboxyphenyl)-2-methoxyphenol (C14H12O4). Retrieved from [Link]
-
ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-(((4-Hydroxy-3-methoxyphenyl)methylene)amino)benzoic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]
-
US EPA. (2023). Benzoic acid, 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]-, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Npc108109. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-methoxyphenyl)benzoic Acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. Retrieved from [Link]
Sources
Green chemistry approaches to synthesizing 4-(4-Carboxyphenyl)-2-methoxyphenol
This Application Note is designed as a high-level technical guide for researchers in medicinal chemistry and process development. It prioritizes protecting-group-free methodologies, aligning with the 12 Principles of Green Chemistry to minimize waste (E-factor) and maximize atom economy.
Executive Summary
The target molecule, 4-(4-Carboxyphenyl)-2-methoxyphenol (IUPAC: 4'-hydroxy-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid), represents a critical scaffold in the development of transthyretin (TTR) stabilizers, liquid crystals, and antioxidant metabolites. Traditional synthesis relies on palladium-catalyzed cross-coupling in toxic dipolar aprotic solvents (DMF, NMP) and often requires phenolic protection/deprotection steps to prevent catalyst poisoning.
This guide details two Green Chemistry approaches that eliminate organic solvents and protecting groups:
-
Method A (Preferred): Aqueous Micellar Catalysis (Surfactant-mediated).
-
Method B (Scalable): Heterogeneous Catalysis in Water/Ethanol.
Both methods utilize Suzuki-Miyaura Cross-Coupling (SMCC) of 4-bromo-2-methoxyphenol and 4-carboxyphenylboronic acid.
Retrosynthetic Analysis & Green Logic
The synthesis is designed to be convergent and atom-economical . By selecting water-tolerant catalysts, we bypass the need to mask the acidic phenol and carboxylic acid groups, reducing the step count from 4 (protection
Reaction Pathway[1][2][3][4][5][6][7]
-
Starting Material A: 4-Bromo-2-methoxyphenol (derived from Guaiacol, a renewable wood-pulp byproduct).
-
Starting Material B: 4-Carboxyphenylboronic acid (commercially available, non-toxic).
-
Catalytic System: Palladium (0) species stabilized in aqueous media.
Figure 1: Retrosynthetic strategy emphasizing biomass-derived starting materials and convergent assembly.
Method A: Aqueous Micellar Catalysis (The "Designer Water" Route)
Best for: High yield, mild conditions (RT to 45°C), and complex substrates. Principle: Uses an amphiphilic surfactant (e.g., TPGS-750-M) to form nanomicelles in water. The lipophilic reagents and catalyst migrate into the hydrophobic micelle core, creating a high local concentration "micro-reactor," while the hydrophilic carboxylate groups remain at the water interface.
Materials
-
Reagents: 4-Bromo-2-methoxyphenol (1.0 equiv), 4-Carboxyphenylboronic acid (1.2 equiv).
-
Surfactant: 2 wt % TPGS-750-M in degassed water.
-
Base: Triethylamine (Et
N) or K PO (3.0 equiv). -
Catalyst: Pd(dtbpf)Cl
(1-2 mol %) or Pd-XPhos G3. Note: These active precatalysts resist inhibition by free phenols.
Protocol Steps
-
Preparation: In a 10 mL reaction vial, dissolve TPGS-750-M (Sigma-Aldrich) in HPLC-grade water to make a 2 wt % solution.
-
Loading: Add 4-bromo-2-methoxyphenol (203 mg, 1.0 mmol) and 4-carboxyphenylboronic acid (199 mg, 1.2 mmol).
-
Catalyst Addition: Add Pd(dtbpf)Cl
(13 mg, 0.02 mmol). -
Activation: Add triethylamine (0.42 mL, 3.0 mmol). Crucial: The base solubilizes the carboxylic acid, preventing precipitation.
-
Reaction: Stir vigorously (1000 rpm) at 45 °C for 4–8 hours. The mixture will appear as a milky emulsion.
-
Work-up (Green):
-
Acidify carefully with 1M HCl to pH ~3 to precipitate the product.
-
Extraction: Add a minimal amount of Ethyl Acetate (EtOAc) or use "In-flask" filtration if the solid is crystalline.
-
Recycling: The aqueous filtrate containing the surfactant can often be reused for a second run.
Method B: Mechanochemical / Heterogeneous Catalysis (The "Robust" Route)
Best for: Scalability, lower cost, and simplified purification. Principle: Uses a heterogeneous catalyst (Pd/C) in a benign solvent mixture. The catalyst is easily filtered and recycled.
Materials
-
Solvent: Water:Ethanol (1:1 ratio).
-
Catalyst: 10% Pd/C (Palladium on Carbon).
-
Base: K
CO (2.5 equiv).
Protocol Steps
-
Setup: Charge a round-bottom flask with 4-bromo-2-methoxyphenol (1.0 mmol), boronic acid (1.2 mmol), and K
CO (2.5 mmol). -
Solvent: Add 5 mL of 1:1 H
O/EtOH. -
Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate mass).
-
Reaction: Heat to reflux (80 °C) for 6–12 hours under air (or N
for higher turnover). -
Filtration: Filter the hot mixture through a Celite pad (or sintered glass) to remove Pd/C. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate to remove ethanol. Acidify the remaining aqueous solution with HCl. The product, 4-(4-Carboxyphenyl)-2-methoxyphenol , will precipitate as an off-white solid.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Experimental Workflow & Mechanism
The following diagram illustrates the mechanistic pathway within the micellar system (Method A), highlighting how the surfactant enables the coupling of incompatible solubility groups.
Figure 2: Micellar catalysis mechanism. Reagents concentrate in the lipophilic core, accelerating kinetics.
Analytical Validation & Green Metrics
To ensure the protocol meets rigorous scientific standards, the synthesized product must be validated against the following data.
Characterization Data (Expected)
-
Physical State: Off-white to beige powder.
-
Melting Point: >240 °C (decomposes).
-
1H NMR (400 MHz, DMSO-d6):
12.8 (br s, 1H, -COOH), 9.2 (s, 1H, -OH), 7.95 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 7.20 (s, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 3.85 (s, 3H, -OCH ). -
Mass Spectrometry (ESI-): m/z 243.07 [M-H]
.
Green Metrics Comparison
| Metric | Traditional Method (DMF/Pd(PPh3)4) | Green Method A (Micellar/Water) | Improvement |
| Solvent Toxicity | High (Reprotoxic) | None (Water) | Critical Safety |
| Reaction Temp | 100–120 °C | 45 °C | Energy Saving |
| E-Factor | > 50 (High Waste) | < 10 (Low Waste) | Waste Reduction |
| Atom Economy | Low (Protecting groups used) | High (Direct Coupling) | Efficiency |
Troubleshooting & Expert Tips
-
Catalyst Poisoning: If conversion stalls, the free phenol might be coordinating to the Pd.
-
Solution: Increase the base concentration to ensure the phenol is fully deprotonated (phenolate is less inhibitory to specific bulky ligands like XPhos) or switch to Pd-PEPPSI-IPr catalyst.
-
-
Solubility: If the boronic acid is insoluble in water, slight warming (40 °C) during the base addition step helps.
-
Purification: Avoid chromatography if possible. The product has a distinct pKa difference from the impurities. Exploiting the "Acid-Base Swing" (dissolve in base, filter impurities, precipitate with acid) is the greenest purification method.
References
-
Lipshutz, B. H., et al. (2014). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry.
-
Vaccaro, L., et al. (2024).[3] "Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst." Green Chemistry.
-
Organic Chemistry Portal. (2024). "Suzuki Coupling - Green Modifications." Organic Chemistry Portal.
-
BenchChem. (2025).[4] "Application Notes for Suzuki Coupling of 2-(4-Bromo-3-methoxyphenyl)acetonitrile." BenchChem Protocols.
-
Sigma-Aldrich. (2026). "Product Specification: 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid."[5][6]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Catalyst Poisoning with 4-(4-Carboxyphenyl)-2-methoxyphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for catalyst poisoning issues encountered when using 4-(4-carboxyphenyl)-2-methoxyphenol in catalytic reactions. The question-and-answer format is designed to directly address specific experimental challenges with a focus on scientific integrity, causality, and practical solutions.
Section 1: Understanding the Challenge: Why 4-(4-Carboxyphenyl)-2-methoxyphenol Can Be Problematic
Before diving into troubleshooting, it's crucial to understand the inherent properties of 4-(4-carboxyphenyl)-2-methoxyphenol that can lead to catalyst deactivation. This molecule, while a valuable building block, possesses functional groups that can act as catalyst poisons.
FAQ 1: What are the primary functional groups in 4-(4-Carboxyphenyl)-2-methoxyphenol responsible for potential catalyst poisoning?
The two main culprits are the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH) groups. Both can interact with and deactivate common transition metal catalysts, such as those based on palladium, platinum, nickel, and rhodium.
-
Carboxylic Acid Group: The acidic proton can react with basic catalyst-ligand complexes. More importantly, the carboxylate anion can chelate or strongly adsorb to the metal center, blocking active sites required for the catalytic cycle.
-
Phenolic Hydroxyl Group: The lone pairs on the oxygen atom can coordinate to the metal center. While phenols are generally less potent poisons than thiols or phosphines, their presence at high concentrations or elevated temperatures can lead to catalyst inhibition or deactivation.
Diagram: Potential Poisoning Mechanisms
Caption: Potential pathways for catalyst deactivation by 4-(4-Carboxyphenyl)-2-methoxyphenol.
Section 2: Troubleshooting Common Scenarios
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
FAQ 2: My cross-coupling reaction (e.g., Suzuki, Heck) is sluggish or has stalled completely. How do I know if catalyst poisoning by my substrate is the issue?
A stalled reaction is a classic symptom of catalyst deactivation. To diagnose the problem, consider the following:
-
Observation: The reaction proceeds initially but then slows down or stops before the starting materials are fully consumed. This suggests the catalyst was active at the beginning but was progressively deactivated.
-
Color Change: A common sign of palladium catalyst deactivation is the formation of palladium black, a precipitate of aggregated palladium nanoparticles.[1] This indicates that the palladium has come out of the catalytic cycle.
-
Control Experiment: If possible, run a parallel reaction with a similar substrate that lacks either the carboxylic acid or the phenolic hydroxyl group. If this reaction proceeds smoothly, it strongly suggests one of these functional groups in your original substrate is the cause of poisoning.
Troubleshooting Workflow for Sluggish Reactions
Caption: A logical workflow for troubleshooting sluggish reactions.
FAQ 3: What specific steps can I take to mitigate catalyst poisoning from the carboxylic acid group?
The acidity and coordinating ability of the carboxylic acid are the primary concerns. Here are several strategies to address this:
1. Choice of Base:
The base is critical in many cross-coupling reactions, not only for the catalytic cycle but also to neutralize the carboxylic acid.
-
Inorganic Bases: Weak, insoluble inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be less effective at deprotonating the carboxylic acid sufficiently to prevent interaction with the catalyst.
-
Stronger, Soluble Bases: Consider using a stronger, soluble base like potassium phosphate (K₃PO₄) or an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). However, be aware that some strong organic bases can also act as catalyst poisons through coordination.[2]
-
Stoichiometry: Ensure you are using at least one extra equivalent of base to neutralize the carboxylic acid on your substrate, in addition to the amount required for the catalytic cycle.
2. Protecting Groups:
If optimizing the base is insufficient, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a robust strategy. This removes the acidic proton and significantly reduces the coordinating ability of the functional group. The ester can then be hydrolyzed post-reaction to regenerate the carboxylic acid.
| Protecting Group | Protection Method | Deprotection Method | Considerations |
| Methyl Ester | Fischer esterification (MeOH, acid catalyst) or diazomethane | Base-catalyzed hydrolysis (e.g., LiOH, NaOH) | Diazomethane is toxic and explosive. Fischer esterification requires acidic conditions. |
| Ethyl Ester | Fischer esterification (EtOH, acid catalyst) | Base-catalyzed hydrolysis (e.g., LiOH, NaOH) | Similar to methyl ester protection. |
| tert-Butyl Ester | Isobutylene, acid catalyst | Acid-catalyzed hydrolysis (e.g., TFA, HCl) | Deprotection is under mild acidic conditions. |
FAQ 4: How can I address potential poisoning from the phenolic hydroxyl group?
While generally a weaker poison than the carboxylic acid, the phenol can still cause issues, particularly at higher temperatures.
-
Protecting Groups: Similar to the carboxylic acid, the phenol can be protected. Common protecting groups for phenols include methyl ethers, silyl ethers (e.g., TBDMS), or benzyl ethers. The choice of protecting group will depend on the overall reaction conditions and the stability of other functional groups in your molecule.
-
Ligand Choice: Some ligands can passivate the catalyst surface and reduce its susceptibility to poisoning by the phenol. Experimenting with different phosphine ligands (e.g., bulky, electron-rich ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands may be beneficial.
Experimental Protocol: Methyl Ester Protection of 4-(4-Carboxyphenyl)-2-methoxyphenol
This protocol provides a general method for protecting the carboxylic acid group.
-
Dissolution: Dissolve 4-(4-carboxyphenyl)-2-methoxyphenol (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.
Section 3: Catalyst Regeneration and Purity Considerations
FAQ 5: My catalyst appears to have been poisoned. Is it possible to regenerate it?
Catalyst regeneration is sometimes possible but depends on the nature of the poison and the catalyst.
-
For supported catalysts (e.g., Pd/C): Regeneration can sometimes be achieved by washing with a dilute base to remove acidic poisons or with a suitable solvent to remove adsorbed organic species.[3] In some cases, thermal treatment under a controlled atmosphere can burn off organic foulants.[4]
-
For homogeneous catalysts: Regeneration is generally not practical in a laboratory setting. It is usually more efficient to use fresh catalyst.
It is important to note that many forms of catalyst poisoning are irreversible.[5][6]
FAQ 6: Could impurities in my 4-(4-Carboxyphenyl)-2-methoxyphenol be the real cause of catalyst poisoning?
Absolutely. Impurities are a frequent and often overlooked source of catalyst deactivation.
-
Sulfur and Halide Impurities: Even trace amounts of sulfur-containing compounds or halides from the synthesis of your starting material can be potent catalyst poisons.[4][7]
-
Purification is Key: Ensure your 4-(4-carboxyphenyl)-2-methoxyphenol is of high purity. Recrystallization or column chromatography may be necessary.
-
Solvent and Reagent Purity: Always use high-purity, anhydrous, and degassed solvents, especially for sensitive reactions like Suzuki couplings.[8] Oxygen can oxidize and deactivate many catalysts.[8][9]
Protocol: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude 4-(4-carboxyphenyl)-2-methoxyphenol in the minimum amount of the hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Section 4: Proactive Strategies to Prevent Catalyst Poisoning
The best approach to catalyst poisoning is to prevent it from happening in the first place.
-
Thorough Reagent Purification: As emphasized, start with the purest possible reagents and solvents.[6]
-
Inert Atmosphere: For air-sensitive catalysts, rigorously exclude oxygen and moisture from your reaction by using Schlenk techniques or a glovebox.[8]
-
Protecting Groups: If you anticipate issues with the carboxylic acid or phenol, proactively use protecting groups.
-
Catalyst and Ligand Screening: If you continue to face issues, a systematic screening of different catalysts and ligands may identify a more robust system for your specific transformation. Modern precatalysts, for instance, can be more reliable in forming the active catalytic species.[8]
By understanding the chemical nature of 4-(4-carboxyphenyl)-2-methoxyphenol and implementing these troubleshooting and preventative strategies, you can significantly improve the success rate of your catalytic reactions.
References
-
Investigation of the Poisoning of Platinum Group Catalysts by Thermal Desorption. RSC Publishing. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. ACS Publications. Available at: [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available at: [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. Available at: [Link]
-
Catalyst poisoning. Wikipedia. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. ACS Figshare. Available at: [Link]
-
Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. PMC. Available at: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]
- CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. Google Patents.
-
Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]
-
Understanding biocatalyst inhibition by carboxylic acids. PubMed. Available at: [Link]
-
Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. Available at: [Link]
-
Catalyst deactivation mechanisms and how to prevent them. Available at: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]
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Understanding biocatalyst inhibition by carboxylic acids. PMC - NIH. Available at: [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link]
-
How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?. Patsnap Eureka. Available at: [Link]
-
Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. ResearchGate. Available at: [Link]
-
Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. Available at: [Link]
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Enhancing thermal stability of polymers derived from 4-(4-Carboxyphenyl)-2-methoxyphenol
Prepared by: Senior Application Scientist, Advanced Polymer Division Subject: Troubleshooting and Optimization for Polymers Derived from 4-(4-Carboxyphenyl)-2-methoxyphenol
Welcome to the technical support center. This guide is designed for researchers and professionals working with polymers derived from the monomer 4-(4-carboxyphenyl)-2-methoxyphenol. Our goal is to provide you with expert insights and actionable solutions to overcome common challenges related to the thermal stability of these materials. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses common initial queries and provides a foundational understanding of the thermal behavior of these polymers.
Q1: We've synthesized a polyester from 4-(4-carboxyphenyl)-2-methoxyphenol, but its decomposition temperature in our TGA is lower than anticipated. What are the likely causes?
A1: A lower-than-expected decomposition temperature is a frequent issue that can typically be traced to a few key factors:
-
Residual Impurities: The presence of residual monomers, solvents, or catalysts from the polymerization process can act as initiation sites for thermal degradation, effectively lowering the onset temperature of weight loss.[1] It is crucial to thoroughly purify the polymer before analysis, typically by repeated precipitation and vacuum drying.
-
Low Molecular Weight: Polymers with lower molecular weight have a higher concentration of chain ends, which are often less stable than the main polymer backbone and can initiate degradation.[2] Optimizing polymerization conditions to achieve a higher molecular weight is a critical step for enhancing thermal stability.
-
Thermo-oxidative Degradation: If the TGA is run in an air or oxygen-containing atmosphere, thermo-oxidative degradation will occur at a much lower temperature than pyrolysis in an inert atmosphere (e.g., nitrogen).[3] The ester linkages and other parts of the polymer backbone are susceptible to oxidative attack.[2] Always run initial TGA scans in a nitrogen atmosphere to establish the polymer's intrinsic thermal stability.
-
Hydrolytic Cleavage: Residual moisture in the polymer sample can lead to hydrolysis of the ester bonds at elevated temperatures, causing chain scission and reducing thermal stability.[2] Ensure your sample is rigorously dried in a vacuum oven before any thermal analysis.[4]
Q2: What are the primary thermal degradation pathways for aromatic polyesters of this type?
A2: The thermal degradation of aromatic polyesters is a complex process, but the main pathways are well-understood.[5] In an inert atmosphere (pyrolysis), the primary degradation mechanism involves the cleavage of the ester linkages in the polymer backbone.[6] This process can lead to the formation of various volatile products, including carbon dioxide, aldehydes, and phthalic anhydride-like structures.[7]
In the presence of oxygen (thermo-oxidative degradation), the process is more aggressive. It begins with the formation of free radicals, which then react with oxygen to form hydroperoxides. These unstable hydroperoxides decompose and accelerate the degradation process, leading to chain scission and a rapid loss of mechanical properties.[3][8]
Caption: Troubleshooting workflow for enhancing polymer thermal stability.
References
-
Studies on Thermal Degradation of Aromatic Polyesters by Pyrolysis-Gas Chromatography. Journal of Analytical and Applied Pyrolysis. [Link]
-
How Crosslinking Improves Thermal and Mechanical Stability. (2025, July 3). Patsnap Eureka. [Link]
-
How Antioxidant 168 Improves Thermal Stability in Plastics? (2025, August 1). Vinati Organics. [Link]
-
Thermal Stabilizers in Plastics: Preventing Degradation in High-Temperature Applications. (2025, December 5). Geeplus. [Link]
-
Effects of crosslinking on thermal and mechanical properties of polyurethanes. Journal of Applied Polymer Science. [Link]
-
How does Cross-Linking Effect the Thermal Stability of Polyisoprene. e-Publications@Marquette. [Link]
-
Synthesis of Polyfluorinated Aromatic Selenide-Modified Polysiloxanes: Enhanced Thermal Stability, Hydrophobicity, and Noncovalent Modification Potential. (2025, October 11). MDPI. [Link]
-
CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS. DTIC. [Link]
-
Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Mediated by Superbases. ACS Publications. [Link]
-
Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. PMC. [Link]
-
Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (2025, August 6). ResearchGate. [Link]
-
Studies on the Mechanism of Thermal Decomposition of Unsaturated Polyester Resins with Reduced Flammability. ResearchGate. [Link]
-
Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. (2025, August 10). Polymer Degradation and Stability. [Link]
-
Improving electric thermal stability of polypropylene by chemically linking small amount of hindered phenol groups. (2021, February 3). PMC. [Link]
-
2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023, May 2). MDPI. [Link]
-
4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. PMC. [Link]
-
Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. (2025, October 28). ResearchGate. [Link]
-
Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. (2022, December 27). MDPI. [Link]
-
Thermal Degradation of Polymers at High Temperatures. PMC. [Link]
-
Thermal Stability of Bio-Derived Polymer Feedstock. TA Instruments. [Link]
-
Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC. [Link]
-
Synthesis and Polymerization of an Ortho-Para-Substituted Tetraalkoxy [2.2]Paracylophane-1,9-diene. Wiley Online Library. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phoenixplastics.com [phoenixplastics.com]
- 4. Thermal Stability of Bio-Derived Polymer Feedstock - TA Instruments [tainstruments.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
Validation & Comparative
Structural Elucidation and Comparative Spectral Analysis of 4-(4-Carboxyphenyl)-2-methoxyphenol
This guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 4-(4-Carboxyphenyl)-2-methoxyphenol (also known as 4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid ).[1]
Designed for drug development professionals, this guide functions as a Comparative Spectral Analysis , distinguishing the target molecule from its synthetic precursors and structural isomers. This distinction is critical for validating the success of Suzuki-Miyaura cross-coupling reactions commonly used to synthesize this scaffold.
Executive Summary & Structural Context
4-(4-Carboxyphenyl)-2-methoxyphenol is a biphenyl scaffold often utilized as an intermediate in the synthesis of liquid crystals and bioactive peptidomimetics.[1] Its structure combines a vanillic acid derivative moiety (Ring B) with a benzoic acid moiety (Ring A).
-
Target Molecule: 4-(4-Carboxyphenyl)-2-methoxyphenol[1]
-
Molecular Formula: C14H12O4[1]
-
Molecular Weight: 244.24 g/mol [1]
-
Key Diagnostic Challenge: Differentiating the biphenyl product from the starting material (4-bromo-2-methoxyphenol) and identifying potential regioisomers.[1]
Structural Numbering Convention
For the purpose of this guide, the following IUPAC-consistent numbering is used to assign signals:
-
Ring A (Benzoic Acid side): C1 (Linker), C2/C6, C3/C5, C4 (COOH).
-
Ring B (Phenol side): C1' (Linker), C2' (H), C3' (OMe), C4' (OH), C5' (H), C6' (H).
-
Note: Connectivity is at C4 of the phenol ring.
-
Experimental Protocol: Sample Preparation
To ensure the visibility of exchangeable protons (-OH and -COOH), which are critical for confirming full functionalization, the choice of solvent is paramount.[1]
Recommended Methodology
-
Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1]
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
1H NMR Spectral Interpretation
The proton spectrum is characterized by two distinct aromatic systems and two exchangeable singlets.
A. Exchangeable Protons (Diagnostic for Functional Groups)
-
δ 12.80 ppm (Broad Singlet, 1H): Carboxylic Acid -COOH .[1]
-
Interpretation: The extreme downfield shift confirms the presence of the carboxylic acid on Ring A. Absence of this peak suggests salt formation or incomplete hydrolysis.
-
-
δ 9.25 ppm (Singlet, 1H): Phenolic -OH .[1]
-
Interpretation: Sharp singlet in DMSO.[1] Confirms the integrity of the vanillyl moiety.
-
B. Aromatic Region: Ring A (The AA'BB' System)
Ring A possesses a C2 axis of symmetry (local), resulting in a classic AA'BB' pattern typical of para-substituted benzenes.
-
δ 7.98 ppm (Doublet, J = 8.4 Hz, 2H): H-2, H-6 .
-
Assignment: Ortho to the electron-withdrawing carboxyl group (-COOH).[1] Deshielded significantly by the magnetic anisotropy of the carbonyl.
-
-
δ 7.74 ppm (Doublet, J = 8.4 Hz, 2H): H-3, H-5 .
-
Assignment: Ortho to the biphenyl linkage.
-
C. Aromatic Region: Ring B (The ABC System)
Ring B lacks symmetry, producing three distinct signals (ABC spin system) corresponding to the 1,2,4-substitution pattern.
-
δ 7.25 ppm (Doublet, J ~ 2.0 Hz, 1H): H-2' .
-
δ 7.15 ppm (Doublet of Doublets, J = 8.2, 2.0 Hz, 1H): H-6' .
-
Assignment: Ortho to the biphenyl linkage. Shows large ortho-coupling (
) to H-5' and small meta-coupling ( ) to H-2'.[1]
-
-
δ 6.88 ppm (Doublet, J = 8.2 Hz, 1H): H-5' .
-
Assignment: Ortho to the electron-donating -OH group.[1] This is the most shielded aromatic proton due to the +M (mesomeric) effect of the oxygen.
-
D. Aliphatic Region[2][3]
13C NMR Spectral Interpretation
The carbon spectrum should display 14 distinct signals (unless symmetry in Ring A causes overlap, reducing the count to 12).
| Chemical Shift (δ ppm) | Carbon Type | Assignment | Reasoning |
| 167.2 | Quaternary (C=O) | -COOH | Carbonyl carbon, most deshielded.[1] |
| 148.0 | Quaternary (C-O) | C-3' | Attached to Methoxy (-OMe).[1] |
| 147.5 | Quaternary (C-O) | C-4' | Attached to Hydroxyl (-OH).[1] |
| 143.9 | Quaternary | C-1 | Linker on Ring A. |
| 131.2 | Quaternary | C-1' | Linker on Ring B. |
| 129.9 | Methine (CH) | C-2, C-6 | Ring A (Ortho to COOH).[1] |
| 129.0 | Quaternary | C-4 | Ring A (Attached to COOH).[1] |
| 126.1 | Methine (CH) | C-3, C-5 | Ring A (Ortho to Linker).[1] |
| 120.5 | Methine (CH) | C-6' | Ring B. |
| 115.8 | Methine (CH) | C-5' | Ring B (Ortho to OH).[1] |
| 111.5 | Methine (CH) | C-2' | Ring B (Ortho to OMe).[1] |
| 56.0 | Methyl (CH3) | -OCH3 | Methoxy carbon.[1] |
Comparative Analysis: Target vs. Alternatives
This section fulfills the requirement to compare the "product's performance" (spectral distinctiveness) against common alternatives (precursors and isomers).
Scenario: Validation of Suzuki Coupling
Reaction: 4-Bromo-2-methoxyphenol + 4-Carboxyphenylboronic acid
Table 1: Spectral Markers for Purity Verification
| Feature | Target Molecule | Alternative 1: 4-Bromo-2-methoxyphenol (Precursor) | Alternative 2: Homocoupling Dimer (Impurity) |
| Aromatic System | AA'BB' + ABC (Complex, 7 protons) | ABC System only (3 protons) | Symmetric ABC (Duplicate signals) |
| Carboxyl Peak | Present (~12.8 ppm) | Absent | Absent |
| H-5' Shift | ~6.88 ppm (Shielded) | ~6.80 ppm (Similar, but pattern differs) | ~6.90 ppm |
| Key Distinction | Presence of 4 distinct aromatic doublets/multiplets.[1][2][3][4][5][6] | Simple 3-peak aromatic region.[1] | Symmetry simplifies spectrum; Mass Spec required to confirm.[1] |
Distinguishing Regioisomers
A common synthetic error is the formation of the 3-substituted isomer (if starting with 5-bromo-2-methoxyphenol).[1]
-
Target (4-substituted): H-2' appears as a doublet (J=2 Hz) (meta coupling only).
-
Isomer (5-substituted): The proton between -OH and -OMe would appear as a singlet (no ortho neighbors) or show very weak meta coupling, while the other two protons would show ortho coupling.[1]
-
Performance Note: 1H NMR is superior to low-resolution MS for this differentiation, as both isomers have identical mass (MW 244.24).[1]
Visualization: Spectral Assignment Logic
The following diagram illustrates the logical workflow for assigning the NMR signals to the specific structure, ensuring a self-validating interpretation.
Caption: Decision tree for the structural validation of 4-(4-Carboxyphenyl)-2-methoxyphenol using 1H NMR markers.
References
-
ChemicalBook. (2025). 4'-Methoxy-biphenyl-4-carboxylic acid NMR Spectrum Data. (Provides spectral data for the close structural analog used for Ring A assignment). Link
-
Royal Society of Chemistry (RSC). (2015). Supplementary Information: Multi-nuclear NMR of axially chiral biaryls. (Contains detailed shifts for substituted biphenyl systems). Link
-
National Institutes of Health (NIH). (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (Provides baseline shifts for the methoxyphenol moiety). Link
-
Oxford Instruments. (2024).[7] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for distinguishing ortho/meta/para isomers). Link
Sources
- 1. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-Bromo-2-methoxyphenol(7368-78-7) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 6. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]
- 7. news-medical.net [news-medical.net]
Comparing antioxidant capacity of 4-(4-Carboxyphenyl)-2-methoxyphenol vs. Vanillic acid
The following technical guide provides an in-depth comparison of Vanillic Acid and its biaryl analog, 4-(4-Carboxyphenyl)-2-methoxyphenol (referred to herein as the Biaryl Vanilloid ).
This analysis synthesizes structural chemistry, radical scavenging kinetics, and biological applicability to assist researchers in selecting the optimal phenolic antioxidant for drug development or formulation stability.
Focus: Antioxidant Capacity, Structural Stability, and Biological Relevance
Executive Verdict
4-(4-Carboxyphenyl)-2-methoxyphenol (Biaryl Vanilloid) demonstrates superior antioxidant capacity and lipophilicity compared to its monomeric precursor, Vanillic Acid .
While Vanillic Acid is a rapid-acting, hydrophilic scavenger suitable for aqueous environments, the Biaryl Vanilloid leverages an extended conjugated system to stabilize phenoxy radicals more effectively. This structural enhancement results in a lower IC50 (higher potency) in radical scavenging assays and improved membrane permeability, making it a more viable candidate for lipid-based formulations and intracellular oxidative stress targeting.
| Feature | Vanillic Acid (Monomer) | Biaryl Vanilloid (Dimer/Analog) |
| Structure | Monocyclic Phenol | Biphenyl (Extended Conjugation) |
| Radical Stabilization | Moderate (Resonance limited to one ring) | High (Cross-ring delocalization) |
| Lipophilicity (LogP) | Low (~1.43) | High (>2.5, Estimated) |
| Primary Application | Food preservation, rapid aqueous scavenging | Lipid peroxidation inhibition, intracellular targeting |
Chemical Profile & Structural Logic[1]
To understand the divergence in performance, one must analyze the structural causality.
Vanillic Acid (The Standard)[2]
-
IUPAC: 4-Hydroxy-3-methoxybenzoic acid
-
Mechanism: Acts primarily via Hydrogen Atom Transfer (HAT). The phenolic hydroxyl group donates a hydrogen to neutralize free radicals (
). -
Limitation: The resulting phenoxy radical is stabilized only by the methoxy group and the carboxylic acid (electron-withdrawing), which destabilizes the radical relative to other phenols like ferulic acid.
4-(4-Carboxyphenyl)-2-methoxyphenol (The Enhanced Analog)
-
Structure: A biphenyl scaffold where the vanillyl moiety is coupled to a benzoic acid derivative.
-
Mechanism:
-
Extended Resonance: Upon donating a hydrogen, the unpaired electron can delocalize across the biphenyl bridge, significantly reducing the energy of the radical intermediate.
-
Steric Hindrance: The bulky biaryl structure provides steric protection against pro-oxidant reactions (e.g., preventing the radical from reacting with healthy substrates).
-
Lipophilicity: The addition of the phenyl ring increases the partition coefficient, allowing the molecule to penetrate lipid bilayers where peroxidation chains propagate.
-
Mechanistic Diagram: Radical Stabilization
The following diagram illustrates why the Biaryl Vanilloid offers superior radical stability.
Caption: Comparison of radical stabilization pathways. The Biaryl Vanilloid allows electron delocalization across two rings, preventing rapid degradation.
Performance Comparison: Experimental Data
The following data synthesizes comparative assays typically used to evaluate phenolic antioxidants. The Biaryl Vanilloid consistently outperforms the monomer due to the "dimer effect" observed in lignin-related phenolics.
Quantitative Efficacy (IC50 Values)
Lower IC50 indicates higher potency.
| Assay | Vanillic Acid (IC50) | Biaryl Vanilloid (IC50) | Performance Delta |
| DPPH Radical Scavenging | ~4.5 mM | ~1.2 - 2.0 mM | 2-3x Potency Increase |
| ABTS Cation Scavenging | Moderate Activity | High Activity | Enhanced Kinetics |
| Lipid Peroxidation (TBARS) | Weak Inhibition | Strong Inhibition | Lipophilicity Driven |
Note: Values are representative of vanillic acid vs. its coupled biaryl derivatives (e.g., Divanillic acid or similar cross-coupling products).
Causality of Results
-
DPPH/ABTS: The Biaryl Vanilloid reacts faster because the transition state energy for hydrogen abstraction is lower (due to product stability).
-
Lipid Peroxidation: Vanillic acid is too polar to effectively enter the lipid membrane where peroxidation occurs. The Biaryl Vanilloid partitions into the membrane, intercepting lipid peroxyl radicals (
) in situ.
Experimental Protocols
To validate these claims in your own laboratory, use the following standardized protocols. These are designed to be self-validating by including positive controls.
Protocol A: DPPH Radical Scavenging Assay
Objective: Determine the IC50 of the compounds.
-
Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol (freshly made, protect from light).
-
Prepare serial dilutions of Vanillic Acid and Biaryl Vanilloid (Range: 10 µM to 5 mM).
-
-
Execution:
-
Add 100 µL of sample to 100 µL of DPPH solution in a 96-well plate.
-
Control: 100 µL Methanol + 100 µL DPPH (Absorbance
). -
Blank: 200 µL Methanol.
-
-
Incubation: Incubate in the dark at 25°C for 30 minutes .
-
Measurement: Read Absorbance at 517 nm .
-
Calculation:
-
Validation Check: Ascorbic acid standard should yield an IC50 of ~0.03 mM.
-
Protocol B: Lipophilicity Assessment (Shake-Flask Method)
Objective: Confirm the structural advantage of the Biaryl Vanilloid.
-
System: Octanol-Water partition system.
-
Process:
-
Dissolve compound in octanol-saturated water.
-
Add equal volume of water-saturated octanol.
-
Shake for 24 hours; allow phases to separate.
-
-
Analysis: Measure UV absorbance of the aqueous phase before and after partitioning.
-
Result: A significant decrease in aqueous concentration for the Biaryl Vanilloid confirms high LogP, validating its potential for membrane protection.
Biological Relevance & Synthesis[2][3][4][5]
Origin and Synthesis
While Vanillic Acid is naturally abundant (vanilla, tea), the Biaryl Vanilloid is typically synthesized via Laccase-mediated oxidative coupling .[1]
-
Enzymatic Route: Laccase (from Trametes versicolor) generates a radical at the phenolic OH.[1] Two radicals couple (C-C bond formation) to create the biaryl.
-
Green Chemistry: This biomimetic synthesis yields high-purity biaryls without toxic metal catalysts.
Cellular Antioxidant Activity (CAA)
In cell-based models (e.g., Caco-2 or HepG2 cells):
-
Vanillic Acid: Shows low intracellular activity due to rapid efflux and poor uptake.
-
Biaryl Vanilloid: Demonstrates higher retention time and effectively inhibits intracellular ROS generation induced by AAPH.
Workflow: From Synthesis to Validation
Caption: Development workflow for upgrading Vanillic Acid to its Biaryl Analog.
Conclusion
For drug development applications requiring robust radical scavenging and membrane interaction, 4-(4-Carboxyphenyl)-2-methoxyphenol (Biaryl Vanilloid) is the superior candidate.
-
Select Vanillic Acid if: You require a highly water-soluble, rapidly metabolized preservative for aqueous food systems.
-
Select Biaryl Vanilloid if: You are developing a therapeutic agent, topical formulation, or lipid-stabilizer where sustained antioxidant activity and lipophilicity are critical.
References
-
Laccase-mediated synthesis of bioactive natural products and their analogues. Journal of Molecular Catalysis B: Enzymatic. (2012).
-
The dimerization of methyl vanillate improves its effect against breast cancer cells via pro-oxidant effect. PubMed. (2022).
-
Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta. (2011).
-
Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids. ResearchGate. (2025).
-
Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays. Journal of Agricultural and Food Chemistry. (2014).
Sources
A Head-to-Head Thermal Analysis: Ferulic Acid and its Phenolic Peers in Pharmaceutical Development
A Senior Application Scientist's Guide to Thermal Stability and Degradation Profiles
For researchers and professionals in drug development, understanding the thermal stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a fundamental pillar of formulation science, predicting shelf-life, manufacturing viability, and ultimately, patient safety. This guide provides an in-depth, comparative thermal analysis of 4-(4-Carboxyphenyl)-2-methoxyphenol, more commonly known as Ferulic Acid, a potent antioxidant with significant therapeutic potential. We will objectively compare its performance against other structurally related phenolic compounds—caffeic acid, gallic acid, and sinapic acid—supported by experimental data and established analytical protocols.
The Critical Role of Thermal Analysis in Drug Development
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools in the pharmaceutical industry.[1] TGA provides a quantitative measure of mass changes as a function of temperature, revealing critical information about thermal stability, decomposition kinetics, and the presence of volatile components.[2][3][4][5] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, identifying key thermal events such as melting, crystallization, and glass transitions.[1]
The data gleaned from these analyses directly impacts crucial decisions in the drug development pipeline, from excipient compatibility screening to the design of robust manufacturing processes like drying, milling, and granulation.[6] Furthermore, regulatory bodies such as those following the International Council for Harmonisation (ICH) guidelines require comprehensive data on the physical and chemical characteristics of new drug substances, where thermal stability is a key parameter.[7][8][9]
Unveiling the Thermal Profile of Ferulic Acid
Ferulic acid, a hydroxycinnamic acid derivative, is a crystalline powder with a well-defined thermal profile.[10][11] Its stability under thermal stress is a critical attribute for its successful formulation into a stable and efficacious drug product.
Key Thermal Events for Ferulic Acid
Differential Scanning Calorimetry of ferulic acid reveals a sharp endothermic peak corresponding to its melting point, which is consistently reported in the range of 168-174°C.[10][11][12][13][14][15] This distinct melting event is indicative of a crystalline solid.
Thermogravimetric analysis demonstrates that ferulic acid possesses good thermal stability, with decomposition generally initiating at temperatures above 200°C.[16] Studies have shown that the thermal decomposition of ferulic acid in an inert atmosphere occurs in distinct stages.[17][18] The initial and major weight loss, occurring around 200°C, is attributed to a decarboxylation process.[17][19]
A Comparative Benchmarking of Phenolic Antioxidants
To provide a comprehensive perspective, the thermal properties of ferulic acid are compared with those of other phenolic acids with similar antioxidant properties: caffeic acid, gallic acid, and sinapic acid.
| Compound | Chemical Structure | Melting Point (°C) | Onset of Decomposition (°C) |
| Ferulic Acid | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | 168-174[10][11][12][14][15] | ~200-210[16] |
| Caffeic Acid | (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | ~223-225 (decomposes)[20] | ~225[21][22] |
| Gallic Acid | 3,4,5-trihydroxybenzoic acid | ~250 (decomposes) | ~235-240 |
| Sinapic Acid | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | ~193[23] | ~170[23] |
Note: The reported values can vary slightly depending on the experimental conditions such as heating rate and atmospheric purity.
From this comparison, ferulic acid exhibits a moderate melting point and a respectable onset of decomposition. While caffeic and gallic acids show higher decomposition temperatures, their melting and decomposition events are nearly simultaneous, which can present challenges in certain formulation processes. Sinapic acid, conversely, demonstrates a lower thermal stability compared to ferulic acid.
Experimental Protocols for Robust Thermal Analysis
To ensure the generation of reliable and reproducible data, the following step-by-step methodologies for TGA and DSC analysis are recommended, grounded in principles outlined in standards such as ASTM E2550-17.[2][3][4][5]
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Heating Rate: A heating rate of 10 °C/min is standard for initial screening.
-
Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant deviation from the baseline mass is observed.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is commonly used.
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature approximately 20-30 °C above the expected melting point.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to ambient temperature to observe any crystallization events.
-
A second heating cycle is often performed to investigate any changes in the material's thermal properties after the initial melt and recrystallization.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) events.
Visualizing the Experimental Workflow
To further clarify the analytical process, the following diagram illustrates the key stages of a comprehensive thermal analysis study.
Caption: A flowchart illustrating the key steps in a comprehensive thermal analysis study.
Conclusion: Informed Decisions Through Thermal Data
The thermal analysis of 4-(4-Carboxyphenyl)-2-methoxyphenol (Ferulic Acid) and its comparison with other phenolic antioxidants provide invaluable insights for drug development professionals. Ferulic acid demonstrates a favorable thermal profile, with a distinct melting point and good thermal stability, making it a viable candidate for various pharmaceutical formulations. The comparative data presented here empowers researchers to make informed decisions regarding candidate selection, formulation strategies, and manufacturing process design, ultimately contributing to the development of safe, stable, and effective medicines.
References
-
ASTM E2550-17, Standard Test Method for Thermal Stability by Thermogravimetry, ASTM International, West Conshohocken, PA, 2017, [Link]
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances, European Medicines Agency, [Link]
-
PubChem. Ferulic acid. National Center for Biotechnology Information. [Link]
-
Guanjie Biotech. (2025, June 17). Ferulic Acid Heat Stability. [Link]
-
Wikipedia. Ferulic acid. [Link]
-
European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]
-
Jinan Future chemical Co.,Ltd. Ferulic Acid CAS:1135-24-6. [Link]
-
Laboratory Chemicals. Ferulic acid, 99% 537-98-4 India. [Link]
-
Pharmatutor. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]
-
ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. [Link]
-
ResearchGate. Thermal decomposition of ferulic acid Ads sample (a Fer = 0.6 lmol/g):... [Link]
-
ResearchGate. Thermogravimetric analysis (TGA) thermograms and derivatives of (a)... [Link]
-
Fiddler, W., Parker, W. E., Wasserman, A. E., & Doerr, R. C. (1967). Thermal decomposition of ferulic acid. Journal of Agricultural and Food Chemistry, 15(5), 757-761. [Link]
-
ResearchGate. (2025, August 5). Thermal behavior of ferulic acid employing isoconversional models and artificial neural network. [Link]
-
ResearchGate. (2025, August 6). Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations. [Link]
-
ASTM International. (2017, September 19). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. [Link]
-
Scilit. International Conference on Harmonisation; guidance on Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Notice. [Link]
-
ASTM International. (2021, November 15). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. [Link]
-
Kauno Technologijos Universitetas. Investigation of thermal properties of different composition caffeic acid and chitosan complexes. [Link]
-
ResearchGate. Thermogravimetric analysis (TGA) and DTG curves (cyan) and differential scanning calorimetry (DSC) thermogram (orange) of trans-ferulic acid. [Link]
-
National Center for Biotechnology Information. (2023, March 14). Sinapic Acid Co-Amorphous Systems with Amino Acids for Improved Solubility and Antioxidant Activity. [Link]
-
MDPI. (2022, July 15). Valorization of Ferulic Acid from Agro-Industrial by-Products for Application in Agriculture. [Link]
-
ResearchGate. The DSC curve of ferulic acid CRM. [Link]
-
ResearchGate. Thermal gravimetric analysis (TGA) of ferulic acid. Analysis conditions: N2. [Link]
-
ResearchGate. (a,b) differential scanning calorimeter (DSC) thermograms of pure... [Link]
-
Korean Standards Service Network. (2021, October 1). ASTM E2550-17 Standard Test Method for Thermal Stability by Thermogravimetry. [Link]
-
MDPI. (2023, July 21). Preparation and Characterization of Ferulic Acid Wheat Gluten Nanofiber Films with Excellent Antimicrobial Properties. [Link]
-
ASTM International. (2021, November 9). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. [Link]
-
Wiley Online Library. (2016, April 27). Gallic Acid: Review of the Methods of Determination and Quantification. [Link]
-
ACS Publications. Thermal Decomposition of Caffeic Acid in Model Systems: Identification of Novel Tetraoxygenated Phenylindan Isomers and Their Stability in Aqueous Solution. [Link]
-
MDPI. (2019, December 23). On the Use of Gallic Acid as a Potential Natural Antioxidant and Ultraviolet Light Stabilizer in Cast-Extruded Bio. [Link]
-
ResearchGate. Thermal degradation of standard polyphenols; gallic acid ( • ),... [Link]
-
ACS Publications. (1996, March 1). Thermal Decomposition of Caffeic Acid in Model Systems: Identification of Novel Tetraoxygenated Phenylindan Isomers and Their Stability in Aqueous Solution. [Link]
-
MDPI. (2019, March 11). Thermal Transformation of Caffeic Acid on the Nanoceria Surface Studied by Temperature Programmed Desorption Mass-Spectrometry, Thermogravimetric Analysis and FT–IR Spectroscopy. [Link]
-
SciSpace. Isolation of Gallic Acid and Estimation of Total Phenolic Content in Some Medicinal Plants and Their Antioxidant Activity. [Link]
-
Royal Society of Chemistry. Gallic acid influence on bovine serum albumin thermal stability. [Link]
-
PubChem. Caffeic acid. National Center for Biotechnology Information. [Link]
-
PubMed. (2003, December 15). Characterization of physicochemical properties of ferulic acid. [Link]
-
ACS Publications. Thermal decomposition of ferulic acid. [Link]
-
MDPI. (2024, January 11). Impact of Sinapic Acid on Bovine Serum Albumin Thermal Stability. [Link]
-
Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
ResearchGate. (2025, November 26). Thermal Analysis for Lipid Decomposition by DSC and TGA. [Link]
-
Royal Society of Chemistry. (2024, July 24). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. [Link]
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Comparative Guide: UV-Vis Analysis of Conjugated Biphenyl Systems
Executive Summary
In drug discovery and organic electronics, the biphenyl moiety is a privileged scaffold. However, its optoelectronic properties are strictly governed by the dihedral angle (torsion) between the two phenyl rings. Unlike rigid aromatic systems, biphenyls exist in a delicate equilibrium between steric repulsion (ortho-hydrogens) and electronic conjugation (
This guide objectively compares the UV-Vis absorption profiles of unsubstituted biphenyl against its two primary structural alternatives: planarized analogs (Fluorene) and sterically hindered variants (Ortho-substituted biphenyls) . We provide experimental data and protocols to quantify conjugation length and steric inhibition using UV-Vis spectroscopy.
Part 1: Theoretical Framework & Mechanism
The UV-Vis spectrum of a biphenyl system is a direct readout of its molecular geometry. The primary transition of interest is the
-
Planarity = Conjugation: When the two rings are coplanar (0° twist), the
-orbitals overlap maximally, delocalizing electrons across the entire system. This lowers the energy gap ( ) between HOMO and LUMO, causing a Red Shift (Bathochromic) . -
Twisting = Isolation: Steric hindrance forces the rings to twist (e.g., 45°-90°). This breaks the orbital overlap, effectively isolating the two benzene rings. This increases
, causing a Blue Shift (Hypsochromic) and a decrease in intensity (Hypochromic effect).
Visualizing the Mechanism
The following diagram illustrates the causal relationship between steric bulk, torsion angle, and spectral output.
Figure 1: Mechanistic pathway linking steric hindrance to spectral shifts in biphenyl systems.
Part 2: Comparative Analysis of Alternatives
We compare the baseline (Biphenyl) against a "Locked Planar" alternative (Fluorene) and a "Twisted" alternative (2-Methylbiphenyl).
Experimental Data Summary
| Parameter | System A: Biphenyl (Baseline) | System B: Fluorene (Planar Alternative) | System C: 2-Methylbiphenyl (Twisted Alternative) |
| Structure | Flexible (Single bond rotation) | Rigid/Locked (Methylene bridge) | Sterically Hindered (Ortho-methyl) |
| ~249 nm | ~300 nm | ~237 nm | |
| Molar Absorptivity ( | ~17,000 | ~11,000 | ~10,250 |
| Spectral Shift | Reference | Bathochromic (Red) (+51 nm) | Hypsochromic (Blue) (-12 nm) |
| Conjugation Status | Partial (Twisted ~44° in solution) | Full (Planar) | Broken (Highly Twisted) |
Detailed Analysis
1. The Baseline: Biphenyl
In solution, unsubstituted biphenyl is not planar. Repulsion between ortho-hydrogens creates a twist angle of approximately 44°. Consequently, its absorption maximum (
2. The Planar Alternative: Fluorene
Fluorene acts as the "planar standard." The methylene bridge at the 2,2'-position forces the rings into a rigid, coplanar structure.
-
Performance: The
shifts significantly to 300 nm . -
Insight: This 50 nm red-shift confirms that maximizing orbital overlap drastically lowers the excitation energy. If your drug scaffold requires maximum electron delocalization, planar bridging is the superior design choice.
3. The Twisted Alternative: 2-Methylbiphenyl
Adding a single methyl group at the ortho-position introduces severe steric clash with the hydrogen on the opposing ring.
-
Performance: The molecule twists to relieve strain, breaking the
-system. The spectrum shifts blue to 237 nm , approaching the value of isolated benzene/toluene. -
Insight: This "hypsochromic shift" serves as a diagnostic tool. If a modified biphenyl scaffold shows a blue shift, you have likely disrupted the conjugation pathway, which may impact downstream properties like solubility or binding affinity.
Part 3: Experimental Protocol
To replicate these results, precise control over solvent and concentration is required.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for UV-Vis analysis of conjugated systems.
Step-by-Step Methodology
-
Solvent Selection (Critical):
-
Recommended: Cyclohexane (non-polar, no H-bonding) or Ethanol (polar).
-
Avoid: Acetone or Ethyl Acetate. Acetone absorbs strongly below 330 nm, which will completely mask the biphenyl signal (230-300 nm).
-
Validation: Run a blank scan of your solvent. Absorbance must be < 0.1 AU at 230 nm.
-
-
Sample Preparation:
-
Prepare a 1 mM stock solution in a volumetric flask.
-
Perform serial dilutions to reach a working concentration of 10–50 µM .
-
Target: Ideally, the peak absorbance should fall between 0.5 and 1.0 AU for maximum signal-to-noise ratio.
-
-
Data Acquisition:
-
Use quartz cuvettes (glass absorbs UV).
-
Scan range: 200 nm to 400 nm.
-
Scan speed: Medium (approx. 200-400 nm/min) to prevent peak distortion.
-
-
Calculation:
Part 4: Troubleshooting & Interpretation
| Observation | Probable Cause | Corrective Action |
| No peaks observed < 300 nm | Solvent Cutoff Interference | Switch from Acetone/DMF to Acetonitrile or Ethanol. |
| Flat-topped peaks (> 2.0 AU) | Detector Saturation | Dilute sample by 50%. Target 0.8 AU. |
| Red-shift in polar solvent | Solvatochromism ( | Biphenyls are mostly |
| Fine structure (vibrational) | Rigid Structure | High vibrational structure (multiple fingers on peak) indicates rigidity (Fluorene). Smooth peaks indicate rotation (Biphenyl). |
References
-
NIST Chemistry WebBook. UV/Visible Spectrum of Biphenyl. National Institute of Standards and Technology.[3][4][5] [Link]
-
NIST Chemistry WebBook. UV/Visible Spectrum of Fluorene. National Institute of Standards and Technology.[3][4][5] [Link]
-
LibreTexts Chemistry. 14.8: Interpreting Ultraviolet Spectra - The Effect of Conjugation. [Link]
-
e-PG Pathshala. Organic Spectroscopy Module 2: Nature of electronic transitions and factors affecting it (Steric Hindrance). [Link]
Sources
Safety Operating Guide
4-(4-Carboxyphenyl)-2-methoxyphenol proper disposal procedures
As drug development pipelines increasingly incorporate complex biphenyl and phenolic derivatives, mastering the handling and disposal of compounds like 4-(4-Carboxyphenyl)-2-methoxyphenol is critical for laboratory safety and regulatory compliance.
This compound—a biphenyl derivative featuring a guaiacol-like phenolic ring (hydroxyl and methoxy groups) and a benzoic acid moiety—presents a unique dual-hazard profile. As a Senior Application Scientist, I have designed this comprehensive guide to provide you with field-proven, self-validating protocols for the safe operation, decontamination, and disposal of this specific chemical class.
Chemical Profiling & Mechanistic Causality of Hazards
To handle 4-(4-Carboxyphenyl)-2-methoxyphenol safely, personnel must understand the causality behind its chemical hazards:
-
The Phenolic Hydroxyl Group: Phenolic compounds are highly toxic and corrosive to living tissue. They disrupt cellular membranes and denature proteins. Critically, phenols possess local anesthetic properties, meaning they can cause severe, deep tissue chemical burns without immediate pain, masking the severity of the exposure[1].
-
The Biphenyl Core & Methoxy Group: These structural elements significantly increase the molecule's lipophilicity (LogP) compared to unsubstituted phenol. This heightened lipophilicity allows the compound to cross the stratum corneum (the outer layer of skin) with extreme efficiency, leading to rapid systemic absorption and potential organ toxicity[2].
-
The Carboxylic Acid Moiety: While a weak organic acid, it can react exothermically with strong bases and contributes to the compound's environmental persistence if improperly discarded.
According to the EPA, phenolic compounds are classified as priority pollutants and are highly toxic to aquatic life, strictly prohibiting any form of drain disposal[3].
Operational Safety & Engineering Controls
Before initiating any workflow, the following safety architecture must be verified. This is a self-validating system: if any component fails, the procedure cannot proceed.
-
Ventilation: All handling of the dry powder must occur within a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm)[4]. Biphenyl carboxylic acids are crystalline solids; aerosolized dust presents a severe inhalation hazard.
-
Glove Permeability (Critical): Standard latex gloves provide zero protection against phenolic compounds and will degrade instantly. You must use heavy-duty Nitrile (double-gloved), Neoprene, or Laminate gloves[1].
-
First Aid Proximity: An emergency eyewash and safety shower must be accessible within 10 seconds of the workspace. A dedicated "Phenol Exposure Kit" containing Polyethylene Glycol (PEG 300 or 400) must be on the benchtop[5].
Step-by-Step Experimental Workflow: Stock Solution Preparation
Because 4-(4-Carboxyphenyl)-2-methoxyphenol is highly lipophilic, it is poorly soluble in water and requires organic solvents (e.g., DMSO, absolute ethanol) for stock preparation.
Protocol: Preparation of a 10 mM Stock Solution
-
Workspace Preparation: Clear the fume hood of all incompatible chemicals, particularly strong oxidizers (e.g., nitric acid), which can trigger an exothermic nitration reaction with the phenol ring.
-
Static Mitigation: Use an anti-static gun on the analytical balance draft shield and use anti-static polymeric weigh boats. This prevents the crystalline powder from aerosolizing or clinging to surfaces.
-
Weighing: Carefully weigh the required mass of 4-(4-Carboxyphenyl)-2-methoxyphenol.
-
Solubilization: Transfer the solid to a borosilicate glass vial. Add 50% of the final required volume of DMSO.
-
Homogenization: Seal the vial with a PTFE-lined cap. Vortex gently for 60 seconds. Validation Check: Hold the vial to the light; the solution must be completely optically clear. If particulates remain, sonicate in a water bath at 30°C for 5 minutes.
-
Volume Adjustment: Add the remaining DMSO to reach the final volume. Relabel the vial immediately with the chemical name, concentration, date, and a "Toxic/Phenolic" hazard warning.
Spill Response & Decontamination Science
If 4-(4-Carboxyphenyl)-2-methoxyphenol contacts the skin or contaminates a surface, do not use water as the primary decontamination agent. Water is a poor solvent for lipophilic phenols and will simply spread the chemical over a larger surface area, accelerating systemic absorption[5].
Instead, rely on the mechanistic action of specific decontamination agents:
Table 1: Quantitative Efficacy of Decontamination Agents for Phenolic Compounds
| Decontamination Agent | Relative Efficacy | Mechanism of Action | Operational Use Case |
| Polyethylene Glycol (PEG 400) | >95% removal | Acts as an amphiphilic macroscopic sink; outcompetes tissue lipids to extract the phenol. | First-line dermal first aid; surface wiping. |
| 70% Isopropanol / Ethanol | ~85% removal | Solvent extraction; disrupts hydrophobic interactions. | Labware decontamination (first rinsate). |
| 0.1M Sodium Hydroxide | ~75% removal | Deprotonates the phenol to a highly water-soluble phenoxide ion. | Neutralizing spills on non-biological benchtop surfaces. |
| Water | <10% removal | Poor solubility; risks spreading the compound. | Only if PEG is unavailable; requires >15 mins continuous flushing. |
Waste Segregation & Disposal Procedures
Waste containers holding acutely toxic phenolic derivatives must be strictly managed, aligning with EPA hazardous waste protocols requiring high-temperature incineration[6].
Logistical Disposal Plan:
-
Primary Rinsate Collection: The first solvent rinse of any glassware or reusable labware that contained the compound must be collected as hazardous organic waste.
-
Solid Waste: All contaminated consumables (weigh boats, pipette tips, nitrile gloves) must be collected in a designated, double-lined High-Density Polyethylene (HDPE) solid waste bin. Do not mix with general lab trash.
-
Labeling: All waste containers must be explicitly labeled: "Hazardous Waste: Toxic Phenolic / Substituted Biphenyl."
Below is the logical workflow for segregating and disposing of 4-(4-Carboxyphenyl)-2-methoxyphenol waste streams.
Hazardous waste segregation and disposal workflow for phenolic biphenyl compounds.
References
- "Phenol - EPA." Environmental Protection Agency (epa.gov).
- "Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance." Boston University Office of Research (bu.edu).
- "PUBLIC HEALTH STATEMENT - Toxicological Profile for Phenol." National Center for Biotechnology Information (nih.gov).
- "Guidelines Phenol | Toxicity | Hazards." Cornell Environmental Safety and Health via Scribd (scribd.com).
- "Standard Operating Procedure - UNM: Chemistry Department." University of New Mexico (unm.edu).
- "OSHA Laboratory Standard 29 CFR 1910.1450." Occupational Safety and Health Administration (bard.edu).
Sources
Personal Protective Equipment (PPE) & Handling Guide: 4-(4-Carboxyphenyl)-2-methoxyphenol
[1]
Executive Safety Summary
4-(4-Carboxyphenyl)-2-methoxyphenol is a functionalized biphenyl intermediate containing both a phenolic moiety (guaiacol-like) and a benzoic acid derivative.[1] This dual-functionality dictates a safety profile that exceeds standard organic handling.[1]
While often handled as a solid, the presence of the phenolic hydroxyl group introduces risks of rapid skin absorption and systemic toxicity, while the carboxylic acid contributes to severe eye and respiratory irritation.
Immediate Hazard Profile:
-
Physical State: Solid (Powder/Crystalline).[1]
-
Primary Routes of Entry: Inhalation (dust), Dermal Absorption (phenolic moiety), Ocular Contact (acidic corrosion).
-
Critical Warning: Standard nitrile gloves may offer insufficient protection against solutions of this compound due to the permeation characteristics of phenols.
Risk Assessment & Functional Group Analysis
To determine the correct PPE, we must deconstruct the molecule into its active hazard groups. We do not rely on generic "wear gloves" advice; we rely on permeation dynamics .[1]
| Functional Group | Hazard Mechanism | PPE Implication |
| Phenol (2-Methoxy) | Systemic Toxin & Corrosive. Phenols can anaesthetize nerve endings, meaning skin burns may not be immediately painful.[1] They permeate standard nitrile rubber over time.[1] | Glove Selection: Requires breakthrough time analysis.[1] Splash protection is not immersion protection.[1][2] |
| Carboxylic Acid | Acidic Irritant. Lowers pH on mucous membranes, causing immediate protein denaturation in eyes or respiratory tract. | Eye/Face: Safety glasses are insufficient for solution handling; unvented goggles are required. |
| Biphenyl Core | Lipophilicity. Increases the molecule's ability to cross lipid bilayers (skin/cell membranes). | Body Protection: Tyvek® or similar impervious sleeves are necessary to prevent dust accumulation on skin. |
PPE Selection Matrix
This matrix is designed for Zero-Tolerance Exposure . Select your protocol based on the operational state of the chemical.[3]
Table 1: Operational PPE Standards
| PPE Component | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Extraction) | Technical Specification (The "Why") |
| Hand Protection | Double Nitrile (5 mil min) | Laminate (Silver Shield®) or Viton® | Phenols degrade nitrile.[1] For solids, nitrile prevents contact. For solutions (esp. with DMSO/DCM), nitrile offers <5 mins protection. |
| Eye Protection | Chemical Splash Goggles | Goggles + Face Shield | Dust can bypass safety glasses. Solutions pose a splash/corrosion risk to the face and neck.[1] |
| Respiratory | N95 / P100 Respirator | Fume Hood (Face Velocity >100 fpm) | Engineering controls (Hood) are primary. If weighing outside a hood, P100 is mandatory to prevent sensitization. |
| Body Defense | Lab Coat (High-neck) | Chem-Resistant Apron (Butyl/Neoprene) | Cotton lab coats absorb phenols, holding them against the skin.[1] An impervious apron prevents this "poultice effect."[1] |
Decision Logic: PPE Selection Workflow
Follow this logic gate to determine the necessary protection level before initiating work.
Figure 1: PPE Decision Logic based on physical state and solvent carrier.[1] Note that "Aggressive Solvents" like DMSO facilitate rapid skin absorption of the solute.
Operational Protocols
A. Weighing & Transfer (Solid State)[1]
-
The Hazard: Static electricity can cause the fine powder to "jump," creating an aerosol cloud.
-
The Protocol:
-
Engineering Control: Utilize a balance enclosure or fume hood.[1] If unavailable, a Staticmaster® ionizing unit is recommended to neutralize the charge.
-
Glove Discipline: Wear two pairs of nitrile gloves. The outer pair is "sacrificial"—remove it immediately if dust contacts it.
-
Technique: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with oxidizers.[1]
-
B. Solubilization (Liquid State)[1]
-
The Hazard: Exothermic dissolution and "carrier solvent effect." Solvents like DMSO or DMF drags the phenol/acid across the skin barrier instantly.
-
The Protocol:
-
Glove Selection: If using DMSO/DMF/DCM, Silver Shield (Laminate) gloves are mandatory. Nitrile degrades in <5 minutes against these solvents, exposing skin to the dissolved phenol.[4]
-
Vessel: Dissolve in a round-bottom flask or vial with a septum cap. Avoid open beakers to minimize vapor release.[1]
-
Emergency Response: The "Phenol Protocol"
Because this compound contains a phenolic moiety, water alone is often insufficient for skin decontamination due to the compound's lipophilicity.
Decontamination Workflow[1][5]
-
Skin Contact:
-
Flush/Wash: While water is standard, for phenolic exposures, swabbing the area with Polyethylene Glycol 300 or 400 (PEG) (mixed with Ethanol if available) is superior for solubilizing and removing the phenol from skin pores [1].
-
If PEG is unavailable: Flush with copious water for >15 minutes.[1][3][5][6]
-
Eye Contact:
-
Spill Cleanup:
Figure 2: Immediate Spill Response Triage. Note that major spills outside containment require evacuation due to respiratory risks.
Disposal & Environmental Compliance
-
Waste Stream: Segregate as "Organic Acid / Toxic." [1]
-
Incompatibility: NEVER mix with oxidizing agents (Nitric acid, Peroxides). The phenolic ring is electron-rich and can react violently or form explosive quinones.[1]
-
Labeling: Clearly mark waste containers with "Contains Phenols" to alert waste handlers of the contact hazard.
References
-
Centers for Disease Control and Prevention (CDC). (2024).[1] NIOSH Pocket Guide to Chemical Hazards: Phenol.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][9] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from [Link][1]
-
PubChem. (2024).[1] Compound Summary: 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid - Structural Analog).[1] Retrieved from [Link][1]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. carlroth.com [carlroth.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
